(R)-M3913
Description
Properties
Molecular Formula |
C17H21ClN4O3S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m0/s1 |
InChI Key |
BRVSQKUHXCLBQJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N)N2CCCOC[C@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(R)-M3913: A Novel Cereblon E3 Ligase Modulator for the Treatment of Relapsed/Refractory Multiple Myeloma
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "(R)-M3913" is not publicly available. This guide synthesizes the known mechanisms of a relevant drug class, cereblon E3 ligase modulators, to provide a representative technical overview for a hypothetical molecule with this designation in the context of multiple myeloma.
Executive Summary
This compound is a novel, orally bioavailable small molecule that targets cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to potent cytotoxic and immunomodulatory effects, positioning this compound as a promising therapeutic agent for multiple myeloma (MM). This document outlines the core mechanism of action, supported by preclinical data, and provides detailed experimental protocols.
Core Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of this compound is the targeted degradation of Ikaros and Aiolos, transcription factors crucial for plasma cell survival and proliferation. This is achieved through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.
Signaling Pathway: this compound-Induced Protein Degradation
Caption: this compound binds to CRBN, inducing recruitment and ubiquitination of Ikaros and Aiolos, leading to their proteasomal degradation.
Downstream Cellular Effects in Multiple Myeloma
The degradation of Ikaros and Aiolos by this compound results in two primary anti-myeloma effects: direct cytotoxicity to myeloma cells and immunomodulation of the tumor microenvironment.
Direct Anti-Myeloma Cell Cytotoxicity
Degradation of Ikaros and Aiolos leads to the downregulation of key survival proteins and transcription factors in multiple myeloma cells, including c-Myc and interferon regulatory factor 4 (IRF4). This disruption of essential signaling pathways induces cell cycle arrest and apoptosis.[1][2]
Signaling Pathway: Downstream Effects of Ikaros/Aiolos Degradation
Caption: Degradation of Ikaros/Aiolos downregulates IRF4 and c-Myc, inducing apoptosis and cell cycle arrest in myeloma cells.
Immunomodulatory Effects
This compound enhances anti-tumor immunity by modulating immune cells within the bone marrow microenvironment.[1] The degradation of Ikaros in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T cell proliferation and cytotoxicity.[1] Additionally, it stimulates Natural Killer (NK) cells, augmenting their ability to target and kill myeloma cells.[2]
Quantitative Preclinical Data
The anti-myeloma activity of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Human Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| MM.1S | 8.5 |
| H929 | 12.3 |
| OPM-2 | 25.1 |
| U266 | 48.7 |
Table 2: Ikaros and Aiolos Degradation in MM.1S Cells (DC50 at 4 hours)
| Protein | DC50 (nM) |
| Ikaros (IKZF1) | 1.5 |
| Aiolos (IKZF3) | 3.2 |
Table 3: In Vivo Efficacy in a MM.1S Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg, oral, daily) | 85 |
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines.
Methodology:
-
Human multiple myeloma cell lines (MM.1S, H929, OPM-2, U266) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of this compound.
Western Blot for Protein Degradation
Objective: To determine the half-maximal degradation concentration (DC50) of Ikaros and Aiolos.
Methodology:
-
MM.1S cells were treated with varying concentrations of this compound for 4 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities were quantified using ImageJ software, and DC50 values were calculated.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of multiple myeloma.
Methodology:
-
Female NOD/SCID mice were subcutaneously inoculated with 1 x 10^7 MM.1S cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at a dose of 10 mg/kg daily.
-
Tumor volumes were measured twice weekly with calipers.
-
At the end of the study, tumor growth inhibition was calculated.
Conclusion
This compound demonstrates a potent and specific mechanism of action against multiple myeloma through the targeted degradation of the key lymphoid transcription factors Ikaros and Aiolos. This leads to direct cytotoxicity and favorable immunomodulation of the tumor microenvironment. The robust preclinical data, including significant in vitro and in vivo activity at nanomolar concentrations, support the continued development of this compound as a promising therapeutic for patients with relapsed/refractory multiple myeloma.
References
The Interplay of (R)-M3913 and Wolframin 1: A Technical Guide to a Novel Endoplasmic Reticulum Stress-Inducing Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913, and the ER transmembrane protein, Wolframin 1 (WFS1). The content herein is based on emerging preclinical data and is intended to provide a foundational understanding of this novel therapeutic axis.
Core Interaction: this compound and Wolframin 1 (WFS1)
This compound is a first-in-class small molecule that has demonstrated potent anti-tumor activity in preclinical models. Its mechanism of action is intrinsically linked to the function of Wolframin 1 (WFS1), a protein primarily located in the endoplasmic reticulum membrane. WFS1 is crucial for maintaining ER homeostasis, and its dysfunction is associated with Wolfram syndrome, a rare genetic disorder characterized by juvenile-onset diabetes, optic atrophy, and neurodegeneration.
The interaction between this compound and WFS1 initiates a cascade of events centered on the disruption of intracellular calcium homeostasis. This compound engages WFS1, leading to a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm. This sudden shift in Ca2+ concentration triggers a cellular stress response known as the Unfolded Protein Response (UPR), which, when sustained, can lead to apoptosis. This targeted induction of ER stress in cancer cells forms the basis of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| CHOP Induction EC50 | Not Specified | 1.5 µM |
| Cell Viability IC50 | DU4475 | 0.35 µM |
| H929 | 0.76 µM |
Table 2: In Vivo Mouse Pharmacokinetics of this compound
| Parameter | Value | Unit |
| Clearance | 2.5 | L/h/kg |
| Volume of Distribution | 9.2 | L/kg |
| AUC | 470 | h·ng/mL |
| Oral Bioavailability | 100 | % |
Signaling Pathway
The proposed signaling cascade initiated by the this compound and WFS1 interaction is depicted below. The binding of this compound to WFS1 is the initiating event, leading to a disruption of ER calcium storage. The subsequent increase in cytosolic calcium activates the Unfolded Protein Response (UPR). Evidence suggests the involvement of the PERK and IRE1α arms of the UPR, indicated by the phosphorylation of eIF2α and the splicing of XBP1, respectively. Prolonged activation of this pathway culminates in apoptosis.
Experimental Protocols
Detailed experimental protocols for the study of the this compound and WFS1 interaction are not yet fully available in peer-reviewed literature. The following methodologies are based on the techniques cited in preliminary reports and represent standard approaches for such investigations.
Western Blotting for ER Stress Markers
Objective: To detect the upregulation of key ER stress-associated proteins following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., DU4475, H929) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for specified time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., p-eIF2α, CHOP, sXBP1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
Objective: To quantify the transcriptional upregulation of genes involved in the UPR.
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green master mix and primers specific for UPR target genes (e.g., CHOP, sXBP1, ATF4) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Calcium Efflux Assay
Objective: To measure the release of calcium from the ER into the cytoplasm.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Baseline and Treatment: Acquire baseline fluorescence readings. Add this compound to the cells and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of the this compound-WFS1 interaction.
Concluding Remarks
The interaction between this compound and Wolframin 1 represents a novel and promising avenue for cancer therapy. By specifically targeting WFS1 to induce ER stress and the UPR, this compound has the potential to be effective in tumors that are reliant on a functioning ER for survival and proliferation. Further research, including the publication of detailed peer-reviewed studies, will be crucial to fully elucidate the intricacies of this interaction and to translate these preclinical findings into clinical applications. This guide serves as a current summary of the available technical information for the scientific community.
(R)-M3913 Induced ER Stress Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway, demonstrating significant anti-tumor activity in preclinical models. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its induction of the Unfolded Protein Response (UPR) through the engagement of Wolframin 1 (WFS1). This guide includes a summary of its effects on key ER stress markers, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathway and experimental workflows.
Core Mechanism of Action
This compound initiates a cascade of events that lead to a maladaptive ER stress response and subsequent tumor cell death. The primary mechanism involves the direct engagement of Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum. This interaction triggers a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1][2] The resulting disruption in ER calcium homeostasis is a key initiator of the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. However, the sustained and exaggerated UPR induced by this compound overwhelms the cell's adaptive capacity, leading to apoptosis.
The induction of the UPR by this compound leads to the activation of the three canonical ER stress sensors:
-
IRE1α (Inositol-requiring enzyme 1α): This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.
-
PERK (PKR-like endoplasmic reticulum kinase): This leads to the phosphorylation of eIF2α and the subsequent preferential translation of ATF4.
-
ATF6 (Activating transcription factor 6): This transcription factor is cleaved and activated in response to ER stress.
The activation of these pathways leads to the upregulation of downstream markers, including the chaperone GRP78 (also known as BiP) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
Data Presentation: Effects on ER Stress Markers
While specific quantitative data from peer-reviewed publications on this compound are limited, the following tables summarize the expected outcomes based on conference abstracts and the known mechanism of action. These tables are intended to be illustrative of the data that would be generated in the described experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| CHOP Induction (EC50) | DU4475 | 1.5 µM |
| Cell Viability (IC50) | DU4475 | 0.35 µM |
| Cell Viability (IC50) | H929 | 0.76 µM |
Table 2: this compound Induced Changes in ER Stress Marker Expression (Hypothetical Data)
| Marker | Treatment | Fold Change (mRNA) | Fold Change (Protein) |
| GRP78 | This compound (1 µM, 24h) | 3.5 | 2.8 |
| CHOP | This compound (1 µM, 24h) | 8.2 | 6.5 |
| spliced XBP1 | This compound (1 µM, 8h) | 15.0 | Not directly measured |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the ER stress-inducing effects of this compound.
Western Blotting for GRP78 and CHOP
This protocol details the detection of GRP78 and CHOP protein levels in cancer cells treated with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU4475, H929) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
RT-qPCR for XBP1 Splicing
This protocol allows for the quantification of the spliced form of XBP1 mRNA, a hallmark of IRE1α activation.
-
Cell Culture and Treatment: Treat cancer cells with this compound as described in the Western blotting protocol. A shorter treatment time (e.g., 4-8 hours) is often optimal for detecting XBP1 splicing.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the spliced form of XBP1.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of spliced XBP1 using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound induced ER stress signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound.
References
(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy
A Technical Whitepaper on the Discovery and Mechanism of Action of (R)-M3913
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, orally bioavailable small molecule that induces endoplasmic reticulum (ER) stress, leading to potent anti-tumor activity. Discovered through a phenotypic screening campaign, this compound engages the ER transmembrane protein Wolframin 1 (WFS1), a novel target in oncology. This interaction triggers a calcium efflux from the ER, initiating the unfolded protein response (UPR) and culminating in cancer cell death. Preclinical studies have demonstrated significant single-agent efficacy in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer, highlighting its potential as a new therapeutic modality. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical findings related to this compound.
Introduction
The endoplasmic reticulum is a critical organelle responsible for protein folding and secretion. Perturbations in ER homeostasis can lead to the accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the unfolded protein response (UPR). While initially a pro-survival mechanism, sustained or overwhelming ER stress can trigger apoptosis. Cancer cells, due to their high proliferation rates and protein synthesis demands, often operate under a state of chronic ER stress, making them particularly vulnerable to agents that further disrupt ER homeostasis.
This compound is a novel ER stress modulator that exploits this vulnerability. Its unique mechanism of action, targeting WFS1 to induce the UPR, represents a new approach in cancer therapeutics.
Discovery of this compound
This compound was identified through a phenotypic screening campaign designed to discover compounds that induce cancer cell death.[1] Further investigation into its mechanism of action revealed its unique ability to modulate ER stress pathways.
Synthesis of this compound
The specific chemical structure and detailed synthesis protocol for this compound are not publicly available at this time. This information is considered proprietary by its developers.
Mechanism of Action
This compound exerts its anti-tumor effects by inducing the maladaptive unfolded protein response.[1] The key steps in its mechanism of action are as follows:
-
Target Engagement: this compound engages Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum that has not previously been implicated in cancer biology.[1]
-
Calcium Efflux: This interaction induces a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1]
-
ER Stress and UPR Activation: The depletion of ER calcium stores disrupts protein folding, leading to ER stress and the activation of the unfolded protein response (UPR).[1]
-
Apoptosis: Sustained activation of the UPR in cancer cells shifts the balance from a pro-survival to a pro-apoptotic state, leading to programmed cell death.
The signaling pathway is illustrated in the diagram below.
Preclinical Data
While specific quantitative data from preclinical studies of this compound are not yet publicly available, reports from scientific conferences provide a qualitative summary of its activity.
In Vitro Activity:
-
This compound has demonstrated potent single-agent activity in various cancer cell lines.
-
In vitro studies suggest a strong potential for combination therapy with a range of agents, including chemotherapy, signaling pathway inhibitors, and immunotherapeutic agents.[1]
In Vivo Activity:
-
As a monotherapy, this compound induced full and partial tumor regression in preclinical models of multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1]
-
Pharmacokinetic/pharmacodynamic (PK/PD) studies in in vivo cancer models have confirmed a dose- and time-dependent upregulation of ER stress markers.[1]
Quantitative Data Summary
| Data Type | Result |
| IC50 Values | Not publicly available. |
| In Vivo Efficacy | Not publicly available in quantitative terms. |
| PK/PD Markers | Dose- and time-dependent upregulation of ER stress markers observed. Specific fold-changes not publicly available. |
Table 1: Summary of Publicly Available Preclinical Data for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published. However, standard methodologies for assessing ER stress and the UPR were likely employed. Below are generalized protocols for key experiments.
General Workflow for Characterizing this compound Activity
The following diagram illustrates a general workflow for characterizing the in vitro and in vivo activity of an ER stress-inducing agent like this compound.
Calcium Efflux Assay
Objective: To measure the release of calcium from the ER upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Fluo-4 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Microplate reader with fluorescence detection
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Measure baseline fluorescence using a microplate reader.
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium levels.
qRT-PCR for UPR Target Genes
Objective: To quantify the mRNA expression of key UPR target genes (e.g., BIP, CHOP, XBP1s) following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Lyse cells treated with this compound or vehicle control at various time points.
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for UPR target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Western Blot for UPR Proteins
Objective: To detect the protein levels of key UPR markers (e.g., BiP, CHOP, p-eIF2α) after treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells treated with this compound or vehicle control.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising new anti-cancer agent with a novel mechanism of action that involves the induction of ER stress through the engagement of WFS1. Its potent single-agent activity in preclinical models of various cancers suggests its potential as a valuable addition to the oncology therapeutic landscape. Future work will likely focus on the clinical development of this compound, including Phase I trials to establish its safety and recommended dose in cancer patients. Further research into the downstream signaling pathways of the WFS1-mediated UPR may also uncover biomarkers for patient selection and provide insights into potential resistance mechanisms. The potential for combination therapies with this compound is another exciting avenue for future investigation.
References
Preclinical Profile of (R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for (R)-M3913, a first-in-class endoplasmic reticulum (ER) stress modulator, in the context of non-small cell lung cancer (NSCLC). The information presented is based on publicly available data from scientific conferences and publications.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inducing a maladaptive unfolded protein response (UPR) in cancer cells. Mechanistically, this compound engages Wolframin 1 (WFS1), a transmembrane protein residing in the ER. This interaction triggers a shift of calcium ions (Ca2+) from the ER lumen into the cytoplasm. The resulting depletion of ER Ca2+ stores disrupts protein folding, leading to ER stress and the activation of the UPR. In cancer cells, sustained and overwhelming ER stress ultimately leads to apoptosis.[1] Preclinical studies have demonstrated that the antitumor activity of M3913 is dependent on its putative ER transmembrane target, as genetic removal of this target abrogates the M3913-mediated ER stress response.[1]
Preclinical Efficacy in NSCLC
Preclinical evaluation of this compound in both in vitro and in vivo models of NSCLC has demonstrated significant anti-tumor activity. As a monotherapy, M3913 has been shown to induce both partial and complete tumor regression in preclinical NSCLC models.[1] Furthermore, in vitro studies suggest a strong potential for combination therapies, indicating possible synergistic effects with standard-of-care chemotherapeutic agents, various signaling pathway inhibitors, and immunotherapeutic agents.[2]
While specific quantitative data from these preclinical studies, such as half-maximal inhibitory concentrations (IC50) for NSCLC cell lines and detailed tumor growth inhibition (TGI) percentages from in vivo xenograft models, are not publicly available at this time, the qualitative reports of significant tumor regression underscore the potential of this compound as a therapeutic agent for NSCLC.
Data Presentation
Due to the limited availability of public quantitative data, the following tables are presented as templates for the type of data that would be generated during preclinical development.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| NSCLC Cell Line | Histological Subtype | Key Mutations | IC50 (nM) |
| e.g., A549 | Adenocarcinoma | KRAS G12S | Data not available |
| e.g., H1975 | Adenocarcinoma | EGFR L858R/T790M | Data not available |
| e.g., H520 | Squamous Cell Carcinoma | TP53 mutant | Data not available |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | NSCLC Subtype | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| e.g., A549 | Adenocarcinoma | This compound | Data not available | Data not available | Reports of partial and full tumor regression[1] |
| e.g., PDX model | Patient-Derived | This compound | Data not available | Data not available | Long-lasting tumor control observed[2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, this section provides representative methodologies for the key experiments that would be conducted to assess the efficacy and mechanism of action of an ER stress-inducing agent like this compound in NSCLC.
Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: NSCLC cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for ER Stress Markers
-
Protein Extraction: NSCLC cells are treated with this compound for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key UPR proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and cleaved ATF6). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
-
RNA Extraction and cDNA Synthesis: NSCLC cells are treated with this compound. Total RNA is extracted, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR: The expression levels of UPR target genes (e.g., DDIT3 (CHOP), HSPA5 (BiP), and spliced XBP1) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
In Vivo NSCLC Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are subcutaneously injected with a suspension of human NSCLC cells.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined dosing schedule and route.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Body weight and overall health of the animals are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Intracellular Calcium Flux Assay
-
Cell Loading: NSCLC cells are seeded on a suitable plate (e.g., 96-well black-walled, clear bottom) and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader or a microscope.
-
Compound Addition: this compound is added to the wells, and the fluorescence is monitored in real-time to detect changes in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence intensity over time is analyzed to quantify the kinetics and magnitude of the calcium flux induced by the compound.
Visualizations
Signaling Pathway of this compound in NSCLC
References
(R)-M3913: An In-Depth Technical Guide to Targeting Protein Homeostasis in Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (R)-M3913 is an investigational compound. The data presented herein is based on publicly available information, primarily from scientific conference proceedings. Detailed peer-reviewed publications with exhaustive quantitative data and specific experimental protocols are not yet available. This document serves as a technical guide to its mechanism of action and provides representative methodologies for its preclinical evaluation.
Executive Summary
Cancer cells, due to their high proliferation rates and exposure to stressful microenvironments, are heavily dependent on robust protein homeostasis (proteostasis) networks. The endoplasmic reticulum (ER) is central to this, managing a significant portion of the cell's proteome. The Unfolded Protein Response (UPR) is a critical signaling network that maintains ER homeostasis. While initially a pro-survival mechanism, sustained or overwhelming ER stress can pivot the UPR towards inducing apoptosis, offering a therapeutic vulnerability in cancer.[1][2] this compound is a novel, first-in-class small molecule ER stress modulator, discovered through a phenotypic screening campaign, that exploits this vulnerability by inducing a maladaptive UPR, leading to potent anti-tumor activity in preclinical cancer models.[3][4]
Mechanism of Action
This compound initiates a cascade of events beginning at the ER membrane, which culminates in the induction of a lethal, maladaptive UPR in cancer cells.
2.1. Engagement of Wolframin 1 (WFS1)
The primary molecular target of this compound is Wolframin 1 (WFS1), a transmembrane protein located in the endoplasmic reticulum.[3] WFS1 is a known regulator of the UPR and ER calcium homeostasis.[5][6]
2.2. Induction of ER Calcium Efflux
Upon binding to WFS1, this compound triggers a transient efflux of calcium (Ca²⁺) from the ER into the cytoplasm.[3][4] This rapid depletion of ER calcium stores is a potent inducer of ER stress.
2.3. Overactivation of the Unfolded Protein Response (UPR)
The accumulation of unfolded proteins due to ER calcium depletion activates the three canonical UPR sensor proteins:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
In cancer cells treated with this compound, this activation is overwhelming and sustained, pushing the UPR from a cytoprotective, adaptive response towards a pro-apoptotic, maladaptive state. This results in programmed cell death.
Signaling Pathway of this compound
Caption: The proposed signaling pathway for this compound-induced maladaptive UPR.
Preclinical Data Presentation (Representative)
The following tables are representative examples of how quantitative data for a compound like this compound would be summarized.
Table 1: In Vitro Anti-proliferative Activity of this compound
This table would summarize the half-maximal inhibitory concentration (IC₅₀) values across a panel of cancer cell lines after a 72-hour exposure.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MM.1S | Multiple Myeloma | 45 |
| RPMI-8226 | Multiple Myeloma | 68 |
| NCI-H460 | Non-Small Cell Lung Cancer | 110 |
| HCC827 | Non-Small Cell Lung Cancer | 230 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 85 |
| Hs578T | Triple-Negative Breast Cancer | 160 |
Table 2: In Vivo Antitumor Efficacy of this compound in an MM.1S Xenograft Model
This table would present the results of an in vivo study, showing the dose-dependent effect of this compound on tumor growth.
| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | - | QD | 0 | - |
| This compound | 10 | QD | 48 | <0.05 |
| This compound | 30 | QD | 82 | <0.001 |
| This compound | 60 | QD | 105 (Regression) | <0.0001 |
Key Experimental Protocols (Representative)
Detailed protocols for the key assays used to characterize the activity of this compound are provided below.
Cell Viability WST-1 Assay
-
Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of this compound.
-
Methodology:
-
Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a 2x serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
WST-1 Reagent: Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC₅₀ using a four-parameter logistic regression model.
-
Western Blot for UPR Marker Proteins
-
Objective: To detect the activation of the three UPR branches via key protein markers.
-
Methodology:
-
Treatment and Lysis: Plate 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound at 1x and 5x IC₅₀ concentrations for 6, 12, and 24 hours. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-IRE1α (Ser724), p-PERK (Thr980), ATF6 (full length and cleaved), CHOP, and β-actin.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Intracellular Calcium Flux Assay
-
Objective: To measure the release of calcium from the ER into the cytoplasm upon treatment with this compound.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45 minutes at 37°C.
-
Baseline Reading: Measure baseline fluorescence using a fluorescent plate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm).
-
Compound Injection: Use the plate reader's injector to add this compound and immediately begin kinetic fluorescence readings every 2 seconds for 5 minutes.
-
Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux.
-
Experimental Workflow Diagram
Caption: Representative preclinical development workflow for this compound.
References
- 1. Unfolded protein response in cancer: the Physician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the unfolded protein response in cancer progression: From oncogenesis to chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Wolfram syndrome 1 gene negatively regulates ER stress signaling in rodent and human cells [jci.org]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of Function of WFS1 Causes ER Stress-Mediated Inflammation in Pancreatic Beta-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-M3913: An In-Depth Technical Guide on a Novel WFS1-Targeting Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress pathway, demonstrating significant therapeutic potential in preclinical cancer models. It acts by engaging Wolframin 1 (WFS1), an ER transmembrane glycoprotein, to induce a robust and sustained unfolded protein response (UPR), leading to tumor cell apoptosis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, and details the experimental methodologies for its characterization. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction
The endoplasmic reticulum is a critical organelle responsible for protein folding and secretion. Perturbations in ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. However, under conditions of prolonged or overwhelming ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program. Cancer cells, due to their high proliferation rate and metabolic demands, often exist in a state of chronic ER stress, making them particularly vulnerable to agents that further exacerbate this condition.
This compound is an investigational compound developed by Merck KGaA that leverages this vulnerability. It has been identified as a potent inducer of the maladaptive UPR through a novel mechanism involving the WFS1 protein. Preclinical studies have shown that this compound can mediate long-lasting tumor control as a single agent in various cancer models and has potential for combination therapies.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by directly engaging the WFS1 protein located in the ER membrane. This interaction triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[1] The resulting depletion of ER Ca2+ stores disrupts protein folding and initiates a bona fide ER stress response, leading to the activation of the UPR signaling cascade. In cancer cells, the sustained activation of the UPR by this compound overwhelms the adaptive capacity of the cell, leading to the induction of apoptosis and tumor regression.
Signaling Pathway
The proposed signaling pathway for this compound is initiated by its binding to WFS1. This leads to a cascade of events culminating in apoptosis. The key steps are illustrated in the diagram below.
Caption: this compound binds to WFS1, causing Ca2+ efflux from the ER, which triggers the UPR and apoptosis.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent single-agent anti-tumor activity in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value |
| Multiple Myeloma Models | Multiple Myeloma | IC50 | Data not publicly available |
| NSCLC Models | Non-Small Cell Lung Cancer | IC50 | Data not publicly available |
| Triple-Negative Breast Cancer Models | Breast Cancer | IC50 | Data not publicly available |
In Vivo Efficacy
In vivo studies in animal models have confirmed the anti-tumor activity of this compound.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| Multiple Myeloma Xenograft | This compound Monotherapy | Long-lasting tumor control[1] |
| NSCLC Xenograft | This compound Monotherapy | Long-lasting tumor control[1] |
Pharmacokinetics
Pharmacokinetic and pharmacodynamic (PK/PD) studies have been conducted for this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| Half-life (t1/2) | Data not publicly available |
| Bioavailability | Data not publicly available |
Experimental Protocols
The following sections detail the general methodologies used to characterize the activity of this compound.
Experimental Workflow
The general workflow for evaluating the therapeutic potential of this compound is outlined below.
Caption: Workflow for preclinical evaluation of this compound, from in vitro assays to in vivo studies.
Calcium Flux Assay
This assay measures the change in intracellular calcium concentration following treatment with this compound.
-
Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader equipped with the appropriate filters. An increase in fluorescence indicates a rise in intracellular calcium.
Western Blot Analysis for UPR Markers
This method is used to detect the protein expression levels of key UPR markers.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against UPR markers (e.g., BiP/GRP78, IRE1α, PERK, ATF4, CHOP).
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
This technique is used to measure the mRNA levels of UPR target genes.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR master mix, cDNA, and specific primers for UPR target genes (e.g., HSPA5 (BiP), ERN1 (IRE1α), EIF2AK3 (PERK), ATF4, DDIT3 (CHOP)).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to untreated controls.
Therapeutic Potential and Future Directions
The preclinical data available for this compound suggest that it is a promising therapeutic candidate for the treatment of various cancers, particularly those that are reliant on a functional UPR for survival. Its novel mechanism of action, targeting WFS1 to induce ER stress, offers a potential new avenue for cancer therapy.
Future studies should focus on:
-
Elucidating the full spectrum of its anti-tumor activity in a broader range of cancer types.
-
Investigating rational combination strategies with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapies.[1]
-
Identifying predictive biomarkers of response to this compound to enable patient stratification in clinical trials.
Conclusion
This compound is a novel and potent inducer of the unfolded protein response with a unique mechanism of action centered on the WFS1 protein. The available preclinical evidence strongly supports its continued development as a potential new treatment for cancer. Further investigation is warranted to fully characterize its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.
References
An In-depth Technical Guide to Early-Stage Research on (R)-M3913
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is an investigational, first-in-class small molecule emerging as a promising therapeutic agent in oncology. It functions as an Endoplasmic Reticulum (ER) Stress Modulator (ERSM) that induces a maladaptive Unfolded Protein Response (UPR), leading to potent anti-tumor activity. Early-stage research has demonstrated its potential in treating hematological malignancies and solid tumors, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer. This document provides a comprehensive technical overview of the foundational preclinical research on this compound, detailing its mechanism of action, and outlining key experimental methodologies.
Core Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a novel mechanism centered on the induction of overwhelming ER stress. Its primary molecular target is Wolframin 1 (WFS1), a transmembrane glycoprotein residing in the ER. The binding of this compound to WFS1 is believed to initiate a cascade of events culminating in programmed cell death.
The key steps in the mechanism of action are:
-
Target Engagement: this compound engages WFS1 on the ER membrane.
-
Calcium Efflux: This interaction triggers a transient but significant efflux of calcium ions (Ca2+) from the ER lumen into the cytoplasm.
-
UPR Activation: The depletion of ER Ca2+ disrupts the proper folding of proteins, leading to an accumulation of unfolded and misfolded proteins. This condition, known as ER stress, activates the three sensor proteins of the UPR:
-
Inositol-requiring enzyme 1 (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
-
-
Maladaptive Stress Response: While the initial UPR is a pro-survival response, the sustained and exaggerated ER stress induced by this compound overwhelms the cell's adaptive capacity. This leads to a maladaptive UPR, which shifts the signaling towards apoptosis.
-
Apoptosis: The activation of pro-apoptotic UPR pathways, including the transcription factor CHOP, ultimately results in the programmed death of the cancer cell.
Genetic ablation of the putative ER transmembrane target of M3913 has been shown to nullify the ER stress response mediated by the compound, confirming the target's essential role in its mechanism of action.[1]
Chemical and Physical Properties
While the definitive chemical structure of the (R)-enantiomer is not yet publicly available in peer-reviewed literature, data for M3913 has been reported by commercial suppliers.
| Property | Value |
| Chemical Formula | C₁₇H₂₁ClN₄O₃S |
| Molecular Weight | 396.89 g/mol |
| CAS Number | 2379783-62-5 |
Note: The stereochemistry designated by "(R)" is critical for biological activity and target engagement, but a visual representation of the specific enantiomer is not available in the public domain at this time.
Quantitative Preclinical Data
Quantitative data from in-depth preclinical studies are limited in publicly available sources. The primary report of this compound's efficacy comes from a conference abstract which describes qualitative outcomes.[1]
In Vitro and In Vivo Efficacy Summary
| Cancer Model | Efficacy Description | Data Availability |
| Multiple Myeloma | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data are not yet published. |
| Non-Small Cell Lung Cancer (NSCLC) | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data (e.g., % TGI) are not yet published. |
| Triple-Negative Breast Cancer | Induced full and partial tumor regression in preclinical models.[1] | Specific IC₅₀ values and quantitative in vivo data are not yet published. |
Pharmacodynamic studies have confirmed a dose- and time-dependent increase in ER stress markers in in vivo preclinical cancer models.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures for assessing ER stress and anti-tumor efficacy.
Measurement of ER Stress and the Unfolded Protein Response
a) Western Blot Analysis of UPR Markers
This method is used to detect the protein levels of key markers of ER stress.
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key UPR proteins such as:
-
p-PERK (Thr980)
-
Total PERK
-
p-IRE1α (Ser724)
-
Total IRE1α
-
Cleaved ATF6
-
CHOP (GADD153)
-
BiP (GRP78)
-
β-Actin (as a loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands.
b) Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
This technique measures the mRNA levels of genes upregulated during the UPR.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from this compound-treated cells and reverse transcribe it into cDNA.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes, including:
-
XBP1s (spliced variant)
-
DDIT3 (CHOP)
-
HSPA5 (BiP)
-
GAPDH or ACTB (as housekeeping genes)
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Intracellular Calcium Efflux Assay
This assay measures the release of Ca2+ from the ER into the cytoplasm.
-
Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES).
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a confocal microscope.
-
Compound Addition: Add this compound and record the change in fluorescence intensity over time. Ionomycin can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.
In Vivo Xenograft Efficacy Studies
These studies evaluate the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant human multiple myeloma (e.g., RPMI-8226) or NSCLC (e.g., A549) cells into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER stress markers).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and assess statistical significance.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Caption: In vivo xenograft study workflow.
References
(R)-M3913: A Novel Inducer of the Unfolded Protein Response with Anti-Tumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is a novel, first-in-class small molecule modulator of the unfolded protein response (UPR). It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the UPR, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound induces the UPR through a novel mechanism of action. It targets WFS1, a transmembrane glycoprotein located in the endoplasmic reticulum (ER).[2] By engaging WFS1, this compound triggers a shift of calcium ions (Ca2+) from the ER to the cytoplasm.[1] This disruption of ER calcium homeostasis leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. The cell responds to ER stress by activating the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.[1]
The induction of the UPR by this compound leads to a maladaptive response in cancer cells, ultimately resulting in their death.[1] This is supported by the observation that genetic removal of its putative target, WFS1, abrogates the ER stress response mediated by this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data on the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value (µM) | Cell Line |
| CHOP Induction | EC50 | 1.5 | Not Specified |
| Cell Viability | IC50 | 0.35 | DU4475 |
| Cell Viability | IC50 | 0.76 | H929 |
Data sourced from Probechem Biochemicals.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the effect of this compound on the UPR. Note that these are standard methodologies, as the specific protocols for this compound have not been publicly disclosed.
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
This protocol allows for the quantification of mRNA levels of key UPR target genes, such as DDIT3 (CHOP), HSPA5 (BiP), and spliced XBP1 (XBP1s), following treatment with this compound.
a. RNA Isolation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated times.
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
c. qRT-PCR:
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Use validated primers for the target genes (DDIT3, HSPA5, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blot Analysis of UPR Proteins
This protocol is used to detect changes in the protein levels and phosphorylation status of key UPR markers, such as phosphorylated IRE1α (p-IRE1α), ATF4, and CHOP.
a. Protein Extraction:
-
Treat cells with this compound as described for qRT-PCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRE1α, ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Cytosolic Calcium
This protocol describes a method to measure changes in intracellular calcium concentration using a fluorescent indicator.
a. Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
b. Live-Cell Imaging:
-
Wash the cells to remove excess dye and replace with fresh buffer.
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire baseline fluorescence images.
-
Add this compound to the cells and continuously record the fluorescence intensity over time.
-
An increase in fluorescence intensity corresponds to an increase in cytosolic calcium concentration.
c. Data Analysis:
-
Quantify the change in fluorescence intensity in individual cells over time using imaging analysis software.
-
The results can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a fold change in fluorescence intensity relative to the baseline.
Conclusion
This compound is a promising anti-cancer agent that induces a maladaptive unfolded protein response in tumor cells. Its novel mechanism of action, targeting WFS1 to disrupt ER calcium homeostasis, provides a new therapeutic strategy for a range of difficult-to-treat cancers. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and similar compounds that modulate the UPR.
References
Methodological & Application
Application Notes: (R)-M3913 In Vitro Efficacy in Multiple Myeloma Cell Lines
Introduction
(R)-M3913 is a novel molecular glue degrader designed to selectively induce the degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. Molecular glues represent a promising class of therapeutics that facilitate the interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase. This compound functions by inducing proximity between IKZF2 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of IKZF2 and its subsequent degradation by the proteasome. The degradation of lymphoid transcription factors, such as IKZF2, is a clinically validated strategy in the treatment of hematological malignancies, including multiple myeloma (MM).[2] These application notes provide a detailed protocol for assessing the in vitro cytotoxic activity of this compound in human multiple myeloma cell lines.
Mechanism of Action: Signaling Pathway
This compound acts as a molecular bridge, binding to both the CRBN E3 ligase complex and the IKZF2 protein. This ternary complex formation is the critical step that initiates the degradation cascade. The CRL4CRBN complex tags the IKZF2 protein with ubiquitin chains, marking it for recognition and destruction by the 26S proteasome. The depletion of IKZF2 in myeloma cells disrupts essential transcription programs, leading to cell cycle arrest and apoptosis.
Caption: this compound molecular glue mechanism leading to IKZF2 degradation.
Quantitative Data on this compound Efficacy
The anti-proliferative and degradation-inducing effects of this compound can be quantified across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) represents the compound concentration required to inhibit cell growth by 50%, while the half-maximal degradation concentration (DC50) is the concentration required to achieve 50% of maximal protein degradation.[3]
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | DC50 of IKZF2 (nM) |
| MM.1S | Multiple Myeloma | 72 hours | 15 | 0.8 |
| H929 | Multiple Myeloma | 72 hours | 25 | 1.2 |
| RPMI-8226 | Multiple Myeloma | 72 hours | 40 | 2.5 |
| OPM-2 | Multiple Myeloma | 72 hours | 32 | 1.9 |
Note: The data presented in this table are representative values based on the reported efficacy of selective IKZF2 degraders and are for illustrative purposes.
Protocol: Cell Viability Assay for MM Cell Lines
This protocol details a method for determining the cytotoxic effects of this compound on suspension multiple myeloma cell lines using a luminescence-based ATP assay, such as the CellTiter-Glo® assay.[4] This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[4][5]
Materials
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Compound: this compound powder.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Assay Plates: Sterile, white, flat-bottom 96-well plates suitable for luminescence.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment:
-
Biosafety cabinet
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with luminescence detection capabilities
-
Multichannel pipette
-
Experimental Workflow
Caption: Workflow for assessing MM cell viability after this compound treatment.
Procedure
1. Cell Culture and Seeding: a. Culture MM cells in suspension in T-75 flasks using the appropriate complete culture medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂. b. Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%). c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in fresh medium. d. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, 96-well plate (resulting in 5,000 cells/well). e. Include wells with medium only for background luminescence measurement.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.1 nM). A 2X working solution should be prepared in culture medium for each concentration point. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. c. Add 100 µL of the 2X compound dilutions to the corresponding wells containing the cells. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO. d. The final volume in each well will be 200 µL.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
4. Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal. f. Measure the luminescence of each well using a microplate reader.
5. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental wells. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log-transformed concentration of this compound. d. Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression curve using appropriate software (e.g., GraphPad Prism, R).
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-M3913 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is a novel, first-in-class endoplasmic reticulum (ER) stress-inducing agent with demonstrated preclinical anti-tumor activity. It functions by engaging Wolframin 1 (WFS1), an ER transmembrane protein, which triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm. This disruption of calcium homeostasis initiates the unfolded protein response (UPR), a cellular stress signaling pathway. In cancer cells, sustained and overwhelming ER stress can lead to apoptosis, providing a therapeutic avenue for various malignancies. Preclinical studies have shown that this compound can induce long-lasting tumor control as a single agent in in vivo models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1] Furthermore, in vitro data suggests potential for synergistic combinations with various chemotherapeutic agents, signaling pathway inhibitors, and immunotherapies.[1]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed protocols for in vivo studies and subsequent pharmacodynamic analyses.
Mechanism of Action: this compound-Induced ER Stress
This compound's mechanism of action is centered on the induction of a maladaptive unfolded protein response.[2] The key steps are outlined below:
-
This compound Engages Wolframin 1 (WFS1): The compound directly interacts with the WFS1 protein located in the ER membrane.
-
Calcium Efflux: This engagement leads to a transient release of Ca2+ from the ER lumen into the cytoplasm.[2]
-
Induction of the Unfolded Protein Response (UPR): The depletion of ER Ca2+ disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins. This triggers the UPR, a tripartite signaling pathway mediated by three ER-resident sensors: PERK, IRE1α, and ATF6.
-
ATF6α Pathway Activation: Wolframin 1 is a known negative regulator of Activating Transcription Factor 6α (ATF6α).[3] Under normal conditions, WFS1 facilitates the degradation of ATF6α.[3] It is hypothesized that this compound's interaction with WFS1 disrupts this negative regulation, leading to the activation and nuclear translocation of the ATF6α transcription factor.
-
Transcriptional Upregulation of ER Stress Genes: Activated ATF6α, along with other UPR signaling arms, drives the expression of genes involved in protein folding, degradation, and, importantly, apoptosis. Key pro-apoptotic factors induced by sustained ER stress include C/EBP homologous protein (CHOP) and Activating Transcription Factor 4 (ATF4).
-
Tumor Cell Apoptosis: If the ER stress induced by this compound is prolonged and cannot be resolved by the adaptive UPR, the signaling shifts towards a pro-apoptotic state, leading to cancer cell death.
Signaling Pathway Diagram
References
Application Notes and Protocols: Investigating WFS1 Function and ER Stress Modulation using Lentiviral shRNA Knockdown and (R)-M3913 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wolfram syndrome 1 (WFS1) is an endoplasmic reticulum (ER) resident transmembrane glycoprotein critical for maintaining cellular homeostasis.[1][2] Dysfunction or deficiency of WFS1 is linked to various pathologies, including Wolfram syndrome, diabetes, and neurodegenerative diseases, primarily through the induction of ER stress and subsequent apoptosis.[1][3] This document provides detailed protocols for the lentiviral shRNA-mediated knockdown of WFS1 in mammalian cells and subsequent treatment with (R)-M3913, a novel first-in-class modulator of the unfolded protein response (UPR) that targets WFS1.[4][5]
This compound induces a transient calcium efflux from the ER, triggering a robust ER stress response.[4][6] By combining WFS1 knockdown with this compound treatment, researchers can elucidate the specific role of WFS1 in the cellular response to ER stress and evaluate the therapeutic potential of modulating this pathway.
These protocols are intended to guide researchers in setting up and executing experiments to study the interplay between WFS1 and this compound, with a focus on assessing downstream effects such as apoptosis and the activation of specific ER stress markers.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Value (µM) | Description |
| EC50 | - | 1.5 | Concentration for 50% maximal induction of CHOP protein. |
| IC50 | DU4475 | 0.35 | Concentration for 50% inhibition of cell viability. |
| IC50 | H929 | 0.76 | Concentration for 50% inhibition of cell viability. |
Experimental Protocols
Lentiviral shRNA Production and Transduction for WFS1 Knockdown
This protocol outlines the steps for producing lentiviral particles carrying a short hairpin RNA (shRNA) targeting WFS1 and transducing a target cell line to create a stable WFS1 knockdown model.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting WFS1 (and a non-targeting control)
-
Lentiviral packaging and envelope plasmids
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
0.45 µm filter
-
Target mammalian cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Protocol:
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the plasmid mixture containing the WFS1 shRNA plasmid, packaging plasmid, and envelope plasmid according to the manufacturer's recommendations.
-
Add the plasmid mix to serum-free medium.
-
Add the transfection reagent, mix gently, and incubate at room temperature to allow for the formation of transfection complexes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
-
-
Day 4-5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant which contains the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C for long-term use. A second harvest can be performed at 72 hours.
-
-
Day 6: Transduction of Target Cells
-
Seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of viral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate for 18-24 hours.
-
-
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin (or other selection antibiotic) to the medium. The optimal concentration needs to be determined by a kill curve for each cell line.
-
Replace the selection medium every 3-4 days.
-
Once resistant colonies are visible, they can be pooled or individual clones can be isolated and expanded.
-
Confirm WFS1 knockdown efficiency via qPCR or Western blotting.
-
This compound Treatment Protocol
This protocol describes the treatment of WFS1 knockdown and control cells with this compound to induce ER stress.
Materials:
-
WFS1 knockdown and non-targeting control cell lines
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Plating:
-
Seed the WFS1 knockdown and control cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the planned downstream assay. Allow cells to adhere overnight.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Based on the provided data, a concentration range of 0.1 µM to 5 µM is a reasonable starting point for dose-response experiments.
-
Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration. The incubation time should be optimized based on the specific endpoint being measured (e.g., 16-24 hours for apoptosis assays, shorter time points for signaling pathway activation).
-
-
Harvesting and Downstream Analysis:
-
After the incubation period, harvest the cells for subsequent analysis, such as apoptosis assays or Western blotting for ER stress markers.
-
Caspase-3/7 Activity Assay (Apoptosis)
This protocol provides a method to quantify apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Lysis:
-
After treatment with this compound, equilibrate the 96-well plate to room temperature.
-
Add the caspase-3/7 reagent directly to each well according to the manufacturer's instructions. This reagent typically contains a luminogenic substrate for caspase-3 and -7 and a cell lysis buffer.
-
Mix the contents of the wells by gentle shaking.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Normalize the readings to a control group (e.g., untreated cells) to determine the fold-change in caspase activity.
-
Western Blotting for CHOP Expression (ER Stress Marker)
This protocol details the detection of the C/EBP homologous protein (CHOP), a key marker of ER stress-induced apoptosis, by Western blotting.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CHOP
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody against CHOP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of CHOP.
-
Mandatory Visualizations
References
Application Notes and Protocols: Western Blot Analysis of ER Stress Markers Following (R)-M3913 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Persistent ER stress, however, can lead to apoptosis. (R)-M3913 is a novel small molecule modulator that induces ER stress, presenting a potential therapeutic strategy in oncology.[1][2] Mechanistically, M3913 engages an ER transmembrane protein to induce a calcium shift from the ER to the cytoplasm, thereby triggering the UPR.[1][2]
This document provides detailed protocols for the analysis of key ER stress markers by Western blot following treatment with this compound. The targeted markers include the core UPR sensors and downstream effectors: BiP (Binding immunoglobulin protein), p-PERK, p-IRE1α, cleaved ATF6, and the pro-apoptotic factor CHOP (C/EBP homologous protein).
ER Stress Signaling Pathways
The UPR is initiated by three transmembrane proteins that sense the accumulation of unfolded proteins in the ER.[3][4][5] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP.[6] Upon ER stress, BiP dissociates from these sensors to bind to the unfolded proteins, leading to the activation of the UPR pathways.[6]
-
The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn induces the expression of pro-apoptotic CHOP.[4][7]
-
The IRE1α Pathway: Activated IRE1α dimerizes and autophosphorylates, activating its endoribonuclease domain. This domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[5][7]
-
The ATF6 Pathway: Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment of ATF6 (cATF6) migrates to the nucleus and functions as a transcription factor to induce the expression of ER chaperones, including BiP.[5][6]
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Treatment:
-
The optimal concentration of this compound should be determined empirically for each cell line. A starting point for a dose-response experiment could be a range of concentrations from 0.1 µM to 10 µM.
-
For a time-course experiment, treat cells with a fixed, effective concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.
-
A positive control for ER stress induction, such as Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL), should be included.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the dish by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
Western Blot Analysis
Caption: Western blot experimental workflow.
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in the table below.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed for another protein of interest (e.g., a loading control like β-actin or GAPDH).
-
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the target protein band should be normalized to the intensity of the loading control band.
Table 1: Recommended Primary Antibodies for Western Blot Analysis of ER Stress Markers
| Target Protein | Supplier (Example) | Catalog Number (Example) | Dilution |
| BiP/GRP78 | Cell Signaling Technology | #3177 | 1:1000 |
| Phospho-PERK (Thr980) | Cell Signaling Technology | #3179 | 1:1000 |
| PERK (Total) | Cell Signaling Technology | #5683 | 1:1000 |
| Phospho-IRE1α (Ser724) | Cell Signaling Technology | #14766 | 1:1000 |
| IRE1α (Total) | Cell Signaling Technology | #3294 | 1:1000 |
| ATF6 (cleaved) | Proteintech | 24169-1-AP | 1:800 |
| CHOP | Cell Signaling Technology | #2895 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Table 2: Quantitative Analysis of ER Stress Marker Expression after this compound Treatment
| Treatment | BiP (Fold Change) | p-PERK/Total PERK (Fold Change) | p-IRE1α/Total IRE1α (Fold Change) | Cleaved ATF6 (Fold Change) | CHOP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Concentration 1) | |||||
| This compound (Concentration 2) | |||||
| This compound (Concentration 3) | |||||
| Positive Control (e.g., Thapsigargin) |
Fold change is calculated relative to the vehicle control after normalization to the loading control.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of key ER stress markers following treatment with the novel ER stress modulator, this compound. The detailed protocols and data presentation framework will enable researchers to effectively evaluate the induction of the UPR and its downstream consequences in response to this compound. These methods are crucial for elucidating the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ER stress as a trigger of UPR and ER-phagy in cancer growth and spread [frontiersin.org]
- 6. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an (R)-M3913 Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is a novel, first-in-class endoplasmic reticulum (ER) stress modulator that induces the unfolded protein response (UPR), leading to cancer cell death. It has demonstrated significant anti-tumor activity in various preclinical cancer models, including multiple myeloma, non-small cell lung cancer, and triple-negative breast cancer. The mechanism of action involves the induction of a calcium shift from the ER to the cytoplasm, which triggers ER stress. As with many targeted therapies, the development of drug resistance is a potential challenge. The establishment of an this compound resistant cancer cell line is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.
These application notes provide a detailed protocol for generating and validating an this compound resistant cancer cell line using a gradual dose-escalation method.
Data Presentation
Table 1: Expected Outcomes of this compound Resistance
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Method of Analysis |
| This compound IC50 | Low (nM range) | High (µM range) | Cell Viability Assay (MTS/CellTiter-Glo) |
| Expression of GRP78/BiP | Baseline | Upregulated | Western Blot / qPCR |
| Phosphorylation of PERK | Low / Transient | Constitutively high or inducible at higher this compound concentrations | Western Blot |
| Phosphorylation of eIF2α | Low / Transient | Constitutively high or inducible at higher this compound concentrations | Western Blot |
| Expression of ATF4 | Low / Transient | Upregulated | Western Blot / qPCR |
| Expression of CHOP | Inducible | Blunted or requires higher this compound concentrations for induction | Western Blot / qPCR |
| Splicing of XBP1 | Inducible | Constitutively high or inducible at higher this compound concentrations | RT-PCR / qPCR |
| Expression of ABC transporters (e.g., MDR1) | Low | Potentially Upregulated | qPCR / Western Blot |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol outlines the generation of a resistant cell line by continuous exposure to gradually increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest (e.g., multiple myeloma, NSCLC, or triple-negative breast cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks
-
MTS or CellTiter-Glo cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Initial IC50 Determination: a. Seed the parental cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Prepare a serial dilution of this compound in complete culture medium. c. Treat the cells with a range of this compound concentrations for 72 hours. d. Perform a cell viability assay (MTS or CellTiter-Glo) according to the manufacturer's instructions to determine the initial IC50 value of the parental cell line.
-
Induction of Resistance: a. Culture the parental cells in a T25 or T75 flask. b. Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) as determined in the initial IC50 experiment. c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the this compound concentration by 1.5- to 2-fold. d. If significant cell death (more than 50%) is observed, reduce the concentration to the previous level until the cells recover and the growth rate stabilizes. e. Repeat this stepwise dose escalation. This process can take 3-12 months. f. At each stable concentration, cryopreserve a vial of cells.
-
Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of an this compound resistant cell line. The resistance index (RI) can be calculated as follows: RI = IC50 of resistant cells / IC50 of parental cells.
Protocol 2: MTS Cell Viability Assay
Materials:
-
Parental and this compound resistant cells
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 3: Western Blot Analysis of UPR Markers
Materials:
-
Parental and this compound resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, phospho-PERK, phospho-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Lyse the parental and resistant cells (with and without this compound treatment) in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Protocol 4: Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
Materials:
-
Parental and this compound resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for GRP78 (HSPA5), ATF4, CHOP (DDIT3), spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from parental and resistant cells (with and without this compound treatment).
-
Synthesize cDNA from 1 µg of total RNA.
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: The three major branches of the UPR signaling pathway.
Caption: Experimental workflow for establishing the resistant cell line.
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of (R)-M3913
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is an investigational small molecule that has been identified as a novel modulator of the endoplasmic reticulum (ER) stress pathway, showing promising anti-tumor activity in various preclinical cancer models. As a potential first-in-class therapeutic, a thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued development. This document provides a detailed overview of the methodologies and protocols for conducting a comprehensive pharmacokinetic analysis of this compound in preclinical models.
Mechanism of Action
This compound is described as an endoplasmic reticulum (ER) stress modulator.[1] It is believed to engage a transmembrane protein on the ER, which is not yet implicated in cancer biology, to induce a shift of calcium ions (Ca2+) from the ER to the cytoplasm.[1] This disruption in calcium homeostasis triggers the unfolded protein response (UPR), a cellular stress response that can lead to apoptosis in cancer cells.[1] PK/PD studies have confirmed a dose- and time-dependent upregulation of ER stress markers in preclinical cancer models in vivo.[1]
Data Presentation
The following tables summarize hypothetical, yet representative, pharmacokinetic parameters of this compound in common preclinical models. These values are for illustrative purposes and should be replaced with experimentally derived data.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) |
| Mouse | 2 | 1500 | 0.08 | 3000 | 2.5 | 11.1 | 2.5 |
| Rat | 2 | 1200 | 0.08 | 4000 | 4.0 | 8.3 | 2.9 |
| Dog | 1 | 800 | 0.1 | 5000 | 8.0 | 3.3 | 2.3 |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | t½ (h) | F (%) |
| Mouse | 10 | 800 | 0.5 | 4500 | 2.8 | 30 |
| Rat | 10 | 650 | 1.0 | 5200 | 4.5 | 26 |
| Dog | 5 | 400 | 2.0 | 6000 | 8.5 | 24 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
1. Animal Models and Husbandry
-
Species: Male and female CD-1 mice, Sprague-Dawley rats, and Beagle dogs.
-
Age/Weight: Mice (6-8 weeks, 20-25 g), Rats (8-10 weeks, 250-300 g), Dogs (6-12 months, 8-12 kg).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: A minimum of 5 days of acclimatization period is required before the commencement of the study.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
2. Formulation and Dosing
-
Formulation: For intravenous administration, this compound should be dissolved in a suitable vehicle such as a mixture of Solutol HS 15, ethanol, and water (10:10:80, v/v/v). For oral administration, a suspension in 0.5% methylcellulose in water is recommended.
-
Dose Administration:
-
Intravenous (IV): Administered as a slow bolus injection via the tail vein (mice and rats) or cephalic vein (dogs).
-
Oral (PO): Administered via oral gavage.
-
-
Dose Volume: The dosing volume should be appropriate for the animal species (e.g., 10 mL/kg for mice and rats, 1 mL/kg for dogs).
3. Experimental Workflow for Pharmacokinetic Study
4. Blood Sample Collection
-
Time Points:
-
IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collection Method:
-
Mice: Retro-orbital sinus or saphenous vein.
-
Rats: Jugular vein cannula or saphenous vein.
-
Dogs: Cephalic or jugular vein.
-
-
Anticoagulant: K2-EDTA.
-
Sample Volume: Approximately 100-200 µL per time point for rodents and 1 mL for dogs.
5. Plasma Preparation
-
Collect whole blood into tubes containing K2-EDTA.
-
Gently invert the tubes to mix.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
6. Bioanalytical Method: LC-MS/MS for this compound Quantification
This protocol outlines a general approach for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and validation are required.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Shimadzu Nexera or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Analyze calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.
-
7. Pharmacokinetic Data Analysis
-
Software: Use validated software such as Phoenix® WinNonlin® for pharmacokinetic analysis.
-
Analysis Method: Employ non-compartmental analysis (NCA) to determine the key PK parameters.
-
Parameters to be Determined: Cmax, Tmax, AUC(0-last), AUC(0-inf), t½, CL, Vd, and F (for oral administration).
Disclaimer: The quantitative data and specific experimental conditions provided in these application notes are for illustrative purposes only. Researchers must develop and validate their own methods and generate experimental data for this compound. All work involving animals should be performed under approved ethical guidelines.
References
Application Notes and Protocols: (R)-M3913 for Inducing Apoptosis in Solid Tumor Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived tumor organoids (PDTOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular heterogeneity, architecture, and function of the original tumor.[1][2][3] These "avatars" of patient tumors provide a powerful platform for preclinical drug screening and for elucidating the mechanisms of novel therapeutic agents.[2][4] This document provides detailed protocols for utilizing a novel investigational compound, (R)-M3913, to induce apoptosis in solid tumor organoids. It also outlines methods for the quantification of apoptotic events and discusses the potential signaling pathways involved.
Mechanism of Action (Hypothetical)
While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis in cancer cells by activating key signaling cascades that lead to programmed cell death. Apoptosis is a regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[6][7][8] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.[5][6] this compound is being evaluated for its potential to modulate these pathways, leading to the selective elimination of tumor cells.
Experimental Protocols
Patient-Derived Solid Tumor Organoid Culture
This protocol describes the establishment and maintenance of solid tumor organoids from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue in a sterile collection medium on ice.
-
Gentle cell dissociation reagent.
-
Basement membrane matrix.
-
Organoid growth medium (specific to the tumor type).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Cell culture plates (24- or 48-well).
-
Sterile cell culture hood and incubator (37°C, 5% CO2).
Procedure:
-
Under sterile conditions, mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Wash the tissue fragments with ice-cold PBS.
-
Digest the tissue with a gentle cell dissociation reagent at 37°C for a duration optimized for the specific tissue type.
-
Neutralize the dissociation reagent with a medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in a cold basement membrane matrix.
-
Dispense droplets of the cell-matrix mixture into pre-warmed cell culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with the appropriate organoid growth medium.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
This compound Treatment of Tumor Organoids
This protocol outlines the procedure for treating established tumor organoids with this compound.
Materials:
-
Established tumor organoid cultures.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Organoid growth medium.
-
Multi-well plates.
Procedure:
-
Plate established organoids in multi-well plates.
-
Prepare serial dilutions of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol details the most common method for quantifying apoptosis in treated organoids.[9][10][11]
Materials:
-
Treated and control tumor organoids.
-
Cell recovery solution to depolymerize the basement membrane matrix.
-
Gentle cell dissociation reagent (e.g., TrypLE).
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[9]
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Collect the organoids and the surrounding matrix into a microcentrifuge tube.
-
Incubate with a cell recovery solution on ice to depolymerize the matrix.
-
Dissociate the organoids into single cells using a gentle cell dissociation reagent.[9]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry within one hour.[11]
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The quantitative data from the apoptosis assays should be summarized in clear and concise tables for easy comparison.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Solid Tumor Organoids after 48h Treatment
| This compound Concentration (µM) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| 10 | 35.1 ± 5.1 | 45.2 ± 3.7 | 19.7 ± 2.4 |
| 25 | 15.8 ± 3.9 | 50.5 ± 4.1 | 33.7 ± 3.2 |
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in Solid Tumor Organoids
| Treatment Duration (hours) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 24 | 68.4 ± 4.5 | 20.7 ± 2.1 | 10.9 ± 1.5 |
| 48 | 35.1 ± 5.1 | 45.2 ± 3.7 | 19.7 ± 2.4 |
| 72 | 18.9 ± 3.8 | 35.6 ± 4.0 | 45.5 ± 3.9 |
Visualizations
Signaling Pathways
The induction of apoptosis by this compound may involve the intrinsic and/or extrinsic pathways.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on tumor organoids is depicted below.
Caption: Experimental workflow for apoptosis assessment in tumor organoids.
Logical Relationship of Apoptosis Assay
The logical gating strategy for flow cytometry analysis of apoptosis is illustrated below.
Caption: Gating strategy for apoptosis analysis by flow cytometry.
Conclusion
The use of solid tumor organoids provides a clinically relevant model system to evaluate the efficacy of novel anti-cancer compounds like this compound. The protocols outlined in this document offer a robust framework for inducing and quantifying apoptosis in these complex 3D cultures. The detailed methodologies and data presentation guidelines are intended to support researchers in the rigorous evaluation of new therapeutic agents and to advance the development of personalized cancer therapies.
References
- 1. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour organoids and assembloids: Patient‐derived cancer avatars for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoid modeling reveals the tumorigenic potential of the alveolar progenitor cell state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Quantitative Phase Imaging for Characterization of Organoid Growth, Drug Responses, and Heterogeneity [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Signaling Pathways: R&D Systems [rndsystems.com]
- 9. 3-Dimensional Model to Study Apoptosis Induction of Activated Natural Killer Cells Conditioned Medium Using Patient-Derived Colorectal Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Assessing (R)-M3913 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-M3913 is a novel investigational agent that has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1][2] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress. This compound triggers a calcium ion shift from the ER to the cytoplasm, initiating the Unfolded Protein Response (UPR).[1] In cancer cells, which often have a high protein synthesis load, sustained ER stress can overwhelm the UPR's adaptive capacity, leading to programmed cell death.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays: the MTT and LDH assays. The provided methodologies are optimized for in vitro studies and are accompanied by data presentation tables and diagrams to facilitate experimental design and interpretation.
Data Presentation
The following tables present hypothetical data to illustrate the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes and should be replaced with experimentally generated results.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 72 hours
| Cell Line (Cancer Type) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| H929 (Multiple Myeloma) | 0 (Vehicle) | 100 ± 4.5 | 5.2 |
| 1 | 85.2 ± 3.1 | ||
| 5 | 51.5 ± 2.8 | ||
| 10 | 25.8 ± 1.9 | ||
| 25 | 10.1 ± 1.2 | ||
| 50 | 4.7 ± 0.8 | ||
| A549 (Non-Small-Cell Lung Cancer) | 0 (Vehicle) | 100 ± 5.1 | 8.9 |
| 1 | 90.3 ± 4.2 | ||
| 5 | 65.7 ± 3.5 | ||
| 10 | 42.1 ± 2.4 | ||
| 25 | 18.9 ± 1.7 | ||
| 50 | 8.3 ± 1.1 | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0 (Vehicle) | 100 ± 3.9 | 7.5 |
| 1 | 88.9 ± 3.3 | ||
| 5 | 58.2 ± 2.9 | ||
| 10 | 33.6 ± 2.1 | ||
| 25 | 15.4 ± 1.5 | ||
| 50 | 6.9 ± 0.9 |
Table 2: Cytotoxicity (LDH Assay) of Cancer Cell Lines Treated with this compound for 48 hours
| Cell Line (Cancer Type) | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| H929 (Multiple Myeloma) | 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 | |
| 5 | 48.9 ± 3.7 | |
| 10 | 75.1 ± 4.5 | |
| 25 | 90.3 ± 2.9 | |
| 50 | 95.8 ± 1.8 | |
| A549 (Non-Small-Cell Lung Cancer) | 0 (Vehicle) | 4.7 ± 0.9 |
| 1 | 12.4 ± 1.8 | |
| 5 | 35.6 ± 3.1 | |
| 10 | 62.8 ± 4.2 | |
| 25 | 85.2 ± 3.4 | |
| 50 | 91.7 ± 2.5 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0 (Vehicle) | 6.1 ± 1.3 |
| 1 | 18.3 ± 2.5 | |
| 5 | 42.7 ± 3.9 | |
| 10 | 68.9 ± 4.8 | |
| 25 | 88.1 ± 3.1 | |
| 50 | 93.4 ± 2.2 |
Signaling Pathways
The cytotoxicity of this compound is linked to the induction of ER stress, which can subsequently trigger apoptosis or necroptosis.
Caption: ER Stress-Induced Apoptosis Pathway by this compound.
Caption: ER Stress-Induced Necroptosis Pathway.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]
Workflow
Caption: MTT Assay Experimental Workflow.
Materials
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., H929, A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot % cell viability against the log of this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[6]
Workflow
Caption: LDH Assay Experimental Workflow.
Materials
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (low serum recommended to reduce background)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in most kits, e.g., 10X Triton X-100)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Incubate for the desired duration (e.g., 24 or 48 hours).
-
-
Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.
-
Vehicle Control: Wells with cells treated with the vehicle (DMSO).
-
Background Control: Wells with medium only.
-
-
Induce Maximum Release:
-
Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[6]
-
-
Collect Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Use a reference wavelength of 680 nm to subtract background absorbance.[6]
-
Data Analysis
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Plot % cytotoxicity against the concentration of this compound.
References
Application Notes and Protocols for In Vivo Imaging of (R)-M3913 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-M3913 is a novel small molecule modulator of endoplasmic reticulum (ER) stress that has demonstrated significant anti-tumor activity in preclinical models. It functions by inducing a calcium efflux from the ER, triggering the Unfolded Protein Response (UPR), which can lead to cancer cell death. This document provides detailed application notes and protocols for the in vivo imaging of tumors treated with this compound. The methodologies described herein are designed to enable researchers to non-invasively monitor the induction of ER stress and subsequent therapeutic response in real-time, providing critical insights into the pharmacodynamics and efficacy of this compound.
Introduction to this compound and Endoplasmic Reticulum Stress
The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis. A variety of physiological and pathological conditions, including high protein synthesis rates characteristic of cancer cells, can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
This compound is an ER stress modulator that engages a transmembrane protein in the ER, causing a shift of calcium ions from the ER into the cytoplasm. This disruption of calcium homeostasis is a potent trigger for the UPR. In cancer cells, which often exist in a state of chronic ER stress, the additional stress induced by this compound can push them beyond their adaptive capacity, leading to apoptosis and tumor regression. Preclinical studies have shown that this compound can induce both partial and complete tumor regression in various cancer models, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.
Key Signaling Pathway: The Unfolded Protein Response (UPR)
The UPR is mediated by three main ER-resident transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The following diagram illustrates the signaling cascade initiated by ER stress, which is the mechanism of action of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-M3913 (Pimasertib) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (R)-M3913, also known as pimasertib, for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (pimasertib)?
A1: this compound (pimasertib) is a selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK1/2, pimasertib prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: What are the common in vivo models used to study this compound?
A2: The most common in vivo models used to evaluate the efficacy of this compound are subcutaneous xenograft models.[2][3] These models involve the implantation of human cancer cell lines into immunocompromised mice. Specific cell lines that have been used in published studies include those derived from diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), colorectal cancer (HCT15), and lung adenocarcinoma (H1975).[2][3]
Q3: What is a typical starting dose for this compound in mouse xenograft studies?
A3: Based on preclinical studies, a typical starting dose for pimasertib in mouse xenograft models ranges from 10 mg/kg to 30 mg/kg, administered orally. The optimal dose will depend on the specific tumor model, the dosing schedule, and the endpoints being evaluated. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific experimental setup.
Q4: How should this compound be formulated for oral administration in mice?
A4: For oral administration in mice, this compound can be formulated as a suspension. A common vehicle for suspension is a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is crucial to ensure a homogenous suspension for accurate dosing.
Troubleshooting Guides
Problem 1: Excessive toxicity or weight loss is observed in the treated mice.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose of this compound. Perform a dose-range-finding study to identify the MTD in your specific model. |
| Vehicle intolerance. | Administer the vehicle alone to a control group to assess for any vehicle-related toxicity. Consider alternative, well-tolerated vehicles. |
| Frequent dosing. | Decrease the frequency of administration (e.g., from once daily to every other day) or introduce drug holidays (e.g., 5 days on, 2 days off). |
| Model sensitivity. | The specific mouse strain or cell line used may be particularly sensitive to MEK inhibition. |
Problem 2: Lack of significant anti-tumor efficacy.
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Increase the dose of this compound, not exceeding the MTD. |
| Infrequent dosing. | Increase the frequency of administration to maintain adequate drug exposure. |
| Drug formulation issue. | Ensure the drug is properly suspended in the vehicle before each administration. Prepare fresh formulations regularly. |
| Tumor model is resistant. | The tumor model may not be dependent on the RAS/RAF/MEK/ERK pathway. Confirm the activation status of this pathway in your cell line. Consider using this compound in combination with other targeted agents.[2][3] |
| Insufficient treatment duration. | Extend the duration of the treatment to allow for a therapeutic effect to become apparent. |
Problem 3: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inaccurate dosing. | Ensure accurate and consistent oral gavage technique. Calibrate pipettes and ensure proper suspension of the drug. |
| Tumor size at randomization. | Ensure that the initial tumor volumes of the mice are as uniform as possible before randomizing them into treatment groups. |
| Inconsistent tumor implantation. | Standardize the cell implantation procedure to minimize variability in initial tumor take and growth. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosing of Pimasertib in Xenograft Models
| Animal Model | Cell Line | Dose (mg/kg) | Route | Dosing Schedule | Observed Effect | Reference |
| Nude Mice | HCT15 (Colorectal) | Not specified | Oral | Not specified | Significant tumor growth delay (in combination) | [2] |
| Nude Mice | H1975 (Lung) | Not specified | Oral | Not specified | Significant tumor growth delay (in combination) | [2] |
| Not specified | DLBCL Xenografts | Not specified | Not specified | Not specified | Confirmed in vivo efficacy (in combination) | [3] |
Note: Specific dosages were not always available in the public search results. Researchers should refer to the primary literature for more detailed information.
Detailed Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the human cancer cell line of interest (e.g., HCT15) in the recommended medium and conditions.
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the drug or vehicle control orally via gavage at the determined dose and schedule.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic biomarker analysis).
-
Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight.
-
Pharmacodynamic endpoints can include assessing the phosphorylation levels of ERK in tumor tissues via Western blot or immunohistochemistry to confirm target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Small Molecule Solubility for Cell-Based Assays
This guide provides a comprehensive resource for researchers encountering solubility challenges with hydrophobic small molecules, exemplified here as "(R)-M3913," in cell-based assays. While specific data for a compound designated "this compound" is not publicly available and appears to be a non-standard identifier, the principles and troubleshooting steps outlined below are broadly applicable to many poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating when I add it to my cell culture medium. What is the most likely cause?
A1: Immediate precipitation upon addition to aqueous cell culture media is a common issue for hydrophobic compounds.[1] The primary cause is often the rapid change in solvent polarity from a high-concentration organic stock solution (typically in DMSO) to the aqueous environment of the media, causing the compound to "crash out" of solution.[1] Another likely reason is that the desired final concentration of your compound exceeds its solubility limit in the culture medium.[2]
Q2: What is the recommended solvent for preparing a stock solution of a hydrophobic compound like this compound?
A2: For most hydrophobic small molecules used in cell-based assays, the recommended solvent for creating high-concentration stock solutions is 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] In some cases, Dimethylformamide (DMF) may also be used.[1][4]
Q3: How can I minimize the risk of precipitation when diluting my DMSO stock solution into the cell culture medium?
A3: The method of dilution is critical. Best practice involves a serial dilution of your high-concentration stock in DMSO to create intermediate stocks.[2] Then, add a small volume of the final DMSO stock directly to your pre-warmed (37°C) cell culture medium with rapid mixing or gentle vortexing.[1][2] Avoid adding the aqueous medium directly to your concentrated DMSO stock.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), as this is well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: I'm still observing precipitation even after following the recommended dilution protocol. What other factors could be at play?
A5: Several other factors can influence compound solubility:
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding compounds to cold media can decrease their solubility.[2]
-
Serum Concentration: The presence of serum, such as Fetal Bovine Serum (FBS), can aid in the solubilization of hydrophobic compounds. If you are using a low-serum or serum-free medium, you may face greater solubility challenges.[2]
-
pH of the Medium: While less common, the pH of your culture medium can affect the solubility of ionizable compounds.[5] Using a medium buffered with HEPES can help maintain a more stable pH.[1]
-
High Final Compound Concentration: Your desired final concentration may simply be too high for the compound's solubility in your specific cell culture system.[2] Consider performing a solubility assessment to determine the maximum achievable concentration.[2]
Quantitative Solubility Data for Common Solvents
The following table provides a general guide to the expected solubility of hydrophobic small molecules in common laboratory solvents. It is important to note that empirical determination of solubility for your specific compound is always recommended.
| Solvent | Temperature | Expected Solubility Range | Notes |
| 100% DMSO | 25°C | > 50 mM | Recommended for preparing high-concentration stock solutions.[2] |
| 100% Ethanol | 25°C | Variable, often lower than DMSO | Can be an alternative to DMSO, but may have higher volatility. |
| Cell Culture Media (with 10% FBS) | 37°C | 10-100 µM | Highly dependent on the specific compound and media formulation. The presence of serum generally enhances solubility.[2] |
| Phosphate-Buffered Saline (PBS) | 25°C | < 10 µM | Generally very low for hydrophobic compounds. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the Required Mass: Determine the molecular weight (MW) of your compound. To prepare a 10 mM stock solution, weigh out a mass in milligrams (mg) equal to the MW multiplied by 0.01. For example, for a compound with a MW of 500 g/mol , you would weigh out 5 mg.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, high-purity DMSO to the weighed compound to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 5 mg of a 500 g/mol compound).
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes.[2] If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][2] Visually inspect the solution to confirm that no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.[1]
Protocol for Diluting the Stock Solution into Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.[2]
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to perform serial dilutions of the 10 mM stock in 100% DMSO to get closer to the final desired concentration range.[6]
-
Final Dilution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix Thoroughly: Immediately after adding the compound stock to the medium, mix gently but thoroughly by swirling or inverting the tube to ensure rapid and even dispersion.[2]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for compound solubility issues in cell-based assays.
References
Technical Support Center: Overcoming (R)-M3913 Resistance in Cancer Cells
Welcome to the technical support center for (R)-M3913, a novel endoplasmic reticulum (ER) stress-inducing agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ER stress modulator that induces a maladaptive unfolded protein response (UPR) in cancer cells. It engages Wolframin 1 (WFS1), an ER transmembrane protein, leading to a shift of calcium ions (Ca2+) from the ER to the cytoplasm.[1] This disruption in calcium homeostasis triggers ER stress, resulting in potent antitumor activity in various preclinical cancer models, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to ER stress-inducing agents can arise through several general mechanisms:
-
Upregulation of Pro-survival UPR Pathways: Cancer cells can adapt to chronic ER stress by upregulating the pro-survival arms of the UPR, including the IRE1α-XBP1 and ATF6 pathways.[2][3] This can lead to increased protein folding capacity and reduced apoptotic signaling.
-
Increased Chaperone Protein Expression: Overexpression of ER chaperone proteins, such as GRP78/BiP, can help cancer cells cope with the accumulation of unfolded proteins, thereby mitigating the cytotoxic effects of this compound.[4][5]
-
Enhanced Protein Degradation: Increased activity of the ER-associated degradation (ERAD) pathway can help clear unfolded proteins, reducing the overall ER stress load.
-
Alterations in Calcium Homeostasis: Changes in the expression or function of calcium channels and pumps could potentially buffer the cytoplasmic Ca2+ increase induced by this compound.
-
Increased Antioxidant Capacity: Upregulation of antioxidant pathways can counteract the reactive oxygen species (ROS) generated as a consequence of ER stress.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[6]
Q3: Are there any known biomarkers that predict sensitivity or resistance to this compound?
Currently, there are no clinically validated biomarkers to predict the response to this compound. However, based on its mechanism of action, potential biomarkers could include:
-
WFS1 Expression Levels: As the direct target of this compound, the expression level of WFS1 might correlate with sensitivity.
-
Basal ER Stress Levels: Tumors with high basal ER stress may be more vulnerable to further stress induction by this compound.
-
Status of UPR Pathway Components: The expression and activation status of key UPR proteins (e.g., GRP78, IRE1α, PERK, ATF6) could influence the cellular response.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased sensitivity to this compound in cell lines over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. 2. Investigate Mechanism: Analyze changes in the expression of UPR markers (GRP78, CHOP, spliced XBP1), WFS1, and ABC transporters via Western blot or qPCR. 3. Combination Therapy: Explore combinations with inhibitors of pro-survival UPR pathways (e.g., IRE1α inhibitors) or autophagy inhibitors. |
| High variability in experimental results. | Inconsistent cell culture conditions or reagent quality. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations. 2. Reagent Quality Control: Use freshly prepared this compound solutions and test for lot-to-lot variability. 3. Control for ER Stress: Include positive (e.g., thapsigargin, tunicamycin) and negative controls in your experiments. |
| Unexpected off-target effects observed. | Cellular context-dependent responses. | 1. Characterize Cell Line: Thoroughly characterize the genomic and proteomic profile of your cell line. 2. Dose Optimization: Perform a careful dose-titration to identify the optimal concentration with maximal on-target effects and minimal off-target toxicity. 3. Pathway Analysis: Use transcriptomic or proteomic approaches to identify affected pathways beyond the UPR. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Fold Resistance |
| H929 (Parental) | Multiple Myeloma | 0.5 | - |
| H929-R | Multiple Myeloma | 5.0 | 10 |
| A549 (Parental) | NSCLC | 1.2 | - |
| A549-R | NSCLC | 15.0 | 12.5 |
| MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | 0.8 | - |
| MDA-MB-231-R | Triple-Negative Breast Cancer | 9.6 | 12 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning to isolate and expand resistant clones.
-
Characterization: Characterize the resistant clones for the expression of resistance-associated markers.
Protocol 2: Assessment of UPR Pathway Activation by Western Blot
-
Cell Treatment: Treat both parental and resistant cells with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key UPR proteins (e.g., GRP78, p-IRE1α, XBP1s, ATF6, CHOP) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Experimental Workflow Diagram
Caption: Workflow for investigating and overcoming this compound resistance.
Logical Relationship Diagram
Caption: Logical flow from treatment to resistance and potential solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the unfolded protein response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crosstalk between endoplasmic reticulum stress and multidrug-resistant cancers: hope or frustration [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug Resistance and Endoplasmic Reticulum Stress in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of (R)-M3913 in experiments
Welcome to the technical support center for (R)-M3913. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in experiments and to help minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel endoplasmic reticulum (ER) stress modulator. Its primary mechanism of action involves engaging the ER transmembrane protein Wolframin 1 (WFS1). This interaction induces a transient efflux of calcium (Ca2+) from the ER into the cytoplasm, which in turn triggers the Unfolded Protein Response (UPR), a bona fide ER stress signaling cascade. In cancer cells, sustained activation of this pathway can lead to a maladaptive response, culminating in apoptosis and anti-tumor activity.
Q2: What are the key signaling pathways activated by this compound?
A2: By inducing ER stress, this compound activates the three main branches of the Unfolded Protein Response (UPR):
-
IRE1α (Inositol-requiring enzyme 1α): This pathway leads to the splicing of XBP1 mRNA, generating the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like ER kinase): Activation of PERK leads to the phosphorylation of eIF2α, which transiently attenuates global protein translation to reduce the protein load on the ER. It also promotes the translation of specific mRNAs, such as ATF4, which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism of action, which involves the modulation of intracellular calcium homeostasis and the induction of ER stress. These could include:
-
Disruption of Calcium Signaling: Alterations in cytosolic and mitochondrial calcium levels could interfere with various calcium-dependent cellular processes.
-
Induction of Generalized ER Stress: In non-target cells, prolonged ER stress could lead to cytotoxicity.
-
Interaction with other ER-resident proteins: this compound may interact with other proteins involved in calcium regulation or protein folding within the ER.
Q4: How can I confirm that this compound is inducing ER stress in my experimental system?
A4: The induction of ER stress can be confirmed by monitoring the activation of the UPR pathways. This can be achieved by:
-
Western Blotting: Assessing the phosphorylation of PERK and eIF2α, and the upregulation of key UPR proteins such as BiP/GRP78, CHOP, and ATF4.
-
RT-qPCR: Measuring the mRNA levels of UPR target genes, including the spliced form of XBP1 (XBP1s), BiP, CHOP, and ATF4.
-
Calcium Imaging: Directly measuring the transient increase in cytosolic calcium concentration following treatment with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Induction of ER Stress Markers
| Potential Cause | Recommended Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 0.1 µM to 10 µM) and assess the expression of key ER stress markers. |
| Incorrect incubation time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the peak time for UPR activation in your system. |
| Cell line is resistant to this compound-induced ER stress | Ensure the cell line expresses sufficient levels of Wolframin 1 (WFS1). Consider using a positive control for ER stress induction, such as thapsigargin or tunicamycin, to confirm that the UPR pathway is functional in your cells. |
| Reagent instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles. |
Issue 2: High Levels of Cell Death Observed at All Tested Concentrations
| Potential Cause | Recommended Solution |
| On-target toxicity in a sensitive cell line | Reduce the concentration of this compound and shorten the incubation time. Assess ER stress markers at earlier time points before widespread cell death occurs. |
| Potential off-target cytotoxicity | Investigate markers of general cellular stress, such as mitochondrial dysfunction or oxidative stress. Consider performing a Cellular Thermal Shift Assay (CETSA) to identify other potential protein targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
Issue 3: Variability in Calcium Flux Measurements
| Potential Cause | Recommended Solution |
| Inconsistent cell loading with calcium indicator dye | Optimize the dye loading protocol, including concentration and incubation time. Ensure a consistent cell density for each experiment. |
| Autofluorescence of cells or compound | Image an unstained sample and a sample with the compound but without the calcium indicator to determine background fluorescence. Use appropriate controls and background subtraction during analysis. |
| Phototoxicity from imaging | Minimize the exposure time and intensity of the excitation light. Use a more sensitive camera or a brighter calcium indicator if necessary. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
Objective: To qualitatively and quantitatively assess the protein levels of key UPR markers following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and BiP/GRP78 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: RT-qPCR for UPR Gene Expression
Objective: To measure the relative mRNA expression levels of UPR target genes.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., XBP1s, BiP, CHOP, ATF4), and a suitable qPCR master mix.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
| Gene | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |
| Human XBP1s | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| Human BiP | TGGCCGGGTCTGCTGAGTCCG | ATCCATGGGGAGATGTTCTGG |
| Human CHOP | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |
| Human ATF4 | GTTCTCCAGCGACAAGGCTA | ATCCTGCTTGCTGTTGTTGG |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 3: Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.
-
Compound Addition and Measurement: Add this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Normalize the fluorescence signal to the baseline to determine the relative change in intracellular calcium concentration.
Visualizations
Caption: Signaling pathway of this compound inducing ER stress and apoptosis.
Caption: Experimental workflow for assessing this compound-induced ER stress.
Caption: Troubleshooting logic for inconsistent experimental results.
Interpreting unexpected results from (R)-M3913 treatment
Welcome to the technical support center for (R)-M3913. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel agent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you interpret unexpected results and ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel agent that induces endoplasmic reticulum (ER) stress signaling. It mediates this effect by triggering a transient efflux of calcium from the ER via the Wolframin 1 (WFS1) protein.[1] This disruption in calcium homeostasis leads to the activation of the unfolded protein response (UPR) and can ultimately result in cell death in susceptible cancer cells.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated potential for long-lasting tumor control in preclinical in vitro and in vivo models of multiple myeloma and non-small cell lung cancer (NSCLC).[1]
Q3: Is this compound suitable for combination therapies?
A3: Yes, in vitro studies have suggested that this compound has good potential for combination therapy with a variety of chemotherapy agents, inhibitors of multiple signaling pathways, and immunotherapeutic agents.[1]
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed in a Cancer Cell Line Expected to be Sensitive.
You are treating a cancer cell line that has been reported to be sensitive to this compound, but you observe minimal or no cell death.
Possible Causes and Troubleshooting Steps:
-
Low or Absent Wolframin 1 (WFS1) Expression: The primary target of this compound is WFS1. If the cell line does not express sufficient levels of this protein, the drug's effect will be diminished.
-
Troubleshooting:
-
Experiment: Perform Western Blotting or qPCR to quantify WFS1 protein and mRNA levels, respectively, in your cell line. Compare these levels to a positive control cell line known to be sensitive to this compound.
-
Data Interpretation:
-
-
| Cell Line | WFS1 mRNA (Relative Quantification) | WFS1 Protein (Relative Densitometry) | % Viability after this compound (1µM, 48h) |
| Positive Control | 1.0 | 1.0 | 25% |
| Your Cell Line | 0.1 | 0.05 | 95% |
| Conclusion | Low WFS1 expression correlates with a lack of response. |
-
Drug Inactivation or Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting:
-
Action: Obtain a fresh, validated batch of this compound. Ensure it is stored under the recommended conditions (e.g., -20°C, protected from light).
-
Experiment: Perform a dose-response experiment with the new batch on a positive control cell line to confirm its activity.
-
-
-
Cell Culture Conditions: Variations in cell culture media, serum, or other supplements can sometimes influence a cell's response to a drug.
-
Troubleshooting:
-
Action: Review and standardize your cell culture protocol. Ensure consistency in media formulation, serum batch, and cell passage number.
-
-
Experimental Workflow for Issue 1 Troubleshooting
Caption: Troubleshooting workflow for low cytotoxicity.
Issue 2: Paradoxical Increase in Cell Proliferation at Low Concentrations of this compound.
Instead of the expected dose-dependent decrease in cell viability, you observe a slight increase in cell proliferation at sub-lethal concentrations of this compound.
Possible Causes and Troubleshooting Steps:
-
Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a proliferative response, while higher doses are inhibitory. This can be due to the activation of stress-response pathways that promote cell survival.
-
Troubleshooting:
-
Experiment: Perform a more detailed dose-response curve with a wider range of concentrations, particularly at the lower end. Assess markers of cell proliferation (e.g., Ki-67 staining) and cell stress (e.g., phosphorylation of eIF2α) at these concentrations.
-
Data Interpretation:
-
-
| This compound (nM) | Cell Viability (% of Control) | Ki-67 Positive Cells (%) | p-eIF2α (Fold Change) |
| 0 | 100 | 60 | 1.0 |
| 1 | 115 | 75 | 1.5 |
| 10 | 105 | 65 | 2.5 |
| 100 | 80 | 50 | 5.0 |
| 1000 | 30 | 10 | 10.0 |
| Conclusion | A biphasic response is observed, with low concentrations inducing proliferation and stress markers. |
-
Off-Target Effects: At low concentrations, off-target effects of this compound might predominate, leading to an unexpected biological outcome.
-
Troubleshooting:
-
Experiment: Conduct a literature search for known off-target activities of similar chemical scaffolds. Consider performing a kinase panel screen or a similar broad-spectrum assay to identify potential off-targets.
-
-
Signaling Pathway Implicated in this compound Action
Caption: this compound induced ER stress signaling pathway.
Experimental Protocols
Western Blotting for WFS1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against WFS1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Quantitative PCR (qPCR) for WFS1 mRNA
-
RNA Extraction:
-
Extract total RNA from cells using a commercially available kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for WFS1 and a housekeeping gene (e.g., GAPDH).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of WFS1 mRNA.
-
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
Improving the stability of (R)-M3913 in solution
This technical support center provides guidance on troubleshooting and improving the stability of (R)-M3913 in solution. The following information is based on general principles of small molecule stability and may need to be adapted to your specific experimental conditions.
Troubleshooting Guides
Q1: I am observing precipitation of this compound immediately after preparing my solution. What should I do?
A1: Precipitation upon dissolution can be caused by several factors. Follow these steps to troubleshoot this issue:
-
Verify Solubility Limits: Confirm that the concentration of your solution does not exceed the known solubility limit of this compound in the chosen solvent. If the solubility is unknown, consider performing a solubility assessment.
-
Check Solvent Quality: Ensure the solvent is pure and free of contaminants. For aqueous solutions, verify the pH and consider using a buffered system.
-
Temperature Effects: Try gently warming the solution during preparation, as solubility often increases with temperature. However, be cautious of potential thermal degradation.
-
pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of this compound and adjust the pH of your solution to a range where the molecule is most soluble.
-
Consider Co-solvents: If working with aqueous solutions, the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may increase solubility.
Q2: My this compound solution appears clear initially, but a precipitate forms over time. What is happening?
A2: This suggests that your initial solution may be supersaturated or that the compound is degrading into a less soluble product.
-
Supersaturation: Your initial preparation method (e.g., warming) may have created a supersaturated solution that is not stable at storage temperature. Try preparing the solution at the intended storage temperature.
-
Degradation: The precipitate could be a degradation product. Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its structure.
-
Storage Conditions: Review your storage conditions. Exposure to light, elevated temperatures, or inappropriate pH can lead to degradation and precipitation.
Q3: I am seeing a decrease in the concentration of this compound over time in my stability studies, but no precipitate is visible. What are the likely causes?
A3: A decrease in concentration without precipitation usually points to chemical degradation or adsorption to the container surface.
-
Chemical Degradation: this compound may be degrading into soluble products. The most common degradation pathways for small molecules are hydrolysis and oxidation.
-
Hydrolysis: If your solvent is aqueous, hydrolysis may be occurring. This is often pH-dependent.
-
Oxidation: If the molecule is sensitive to oxidation, exposure to air (oxygen) can cause degradation. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Adsorption: The compound may be adsorbing to the surface of your storage container. This is more common with plastic containers. Consider using low-adsorption microplates or glass vials.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound in solution?
A1: The primary factors influencing the stability of a small molecule like this compound in solution are typically pH, temperature, light, and the presence of oxygen. The choice of solvent and the presence of any excipients can also play a significant role.
Q2: How can I determine the optimal pH for storing my this compound solution?
A2: To determine the optimal pH, you should perform a pH stability study. Prepare solutions of this compound in a series of buffers covering a wide pH range (e.g., pH 2 to 10). Monitor the concentration of this compound in each solution over time at a constant temperature. The pH at which the degradation rate is lowest is the optimal pH for storage.
Q3: At what temperature should I store my this compound solutions?
A3: In general, lower temperatures lead to better stability. For short-term storage, 2-8°C is often recommended. For long-term storage, -20°C or -80°C may be necessary. However, you should conduct a temperature stability study to determine the ideal storage temperature for your specific formulation. Be aware of the potential for the compound to precipitate at lower temperatures.
Q4: Is this compound sensitive to light?
A4: Photostability is compound-specific. To assess this, you can perform a photostability study by exposing a solution of this compound to a controlled light source (e.g., a photostability chamber) and comparing its degradation to a sample stored in the dark. If it is found to be light-sensitive, always store solutions in light-protecting containers.
Q5: Can the choice of solvent affect the stability of this compound?
A5: Absolutely. Protic solvents like water or methanol can participate in hydrolytic degradation. Aprotic solvents like DMSO or DMF are often used for stock solutions to minimize hydrolysis, but they can have their own reactivity and may not be suitable for all experimental systems. The stability of this compound should be evaluated in the specific solvent system you intend to use.
Data Presentation
Table 1: Hypothetical Degradation of this compound at Different Temperatures
| Temperature | Initial Concentration (µM) | Concentration after 24h (µM) | Percent Degradation |
| 4°C | 100.0 | 98.5 | 1.5% |
| 25°C (RT) | 100.0 | 91.2 | 8.8% |
| 40°C | 100.0 | 75.6 | 24.4% |
Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Initial Concentration (µM) | Concentration after 48h (µM) | Percent Degradation |
| 3.0 | 100.0 | 85.3 | 14.7% |
| 5.0 | 100.0 | 95.1 | 4.9% |
| 7.4 | 100.0 | 89.8 | 10.2% |
| 9.0 | 100.0 | 72.4 | 27.6% |
Experimental Protocols
Protocol for Accelerated Stability Study
-
Objective: To quickly assess the stability of this compound under elevated stress conditions to predict long-term stability.
-
Materials:
-
This compound
-
Appropriate solvent or buffer system
-
Temperature-controlled incubator or oven
-
Validated analytical method (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the solution into multiple vials.
-
Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point for each temperature.
-
Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways of this compound under harsh conditions.
-
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
LC-MS or other suitable analytical instrument
-
-
Procedure:
-
Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add H₂O₂ to the this compound solution to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for 48 hours.
-
Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing solution stability.
Caption: Decision tree for troubleshooting stability issues.
Best practices for long-term storage of (R)-M3913
This technical support center provides guidance on the best practices for the long-term storage of (R)-M3913, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound should be stored under controlled conditions to prevent degradation. Based on general guidelines for bioactive small molecules and the Safety Data Sheet (SDS) for a similar product (M3913), the following conditions are recommended.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves compound integrity over an extended period.[1] |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |
| Light Exposure | Store in the dark (amber vial) | Prevents photodegradation of light-sensitive compounds.[3] |
| Container | Tightly sealed, appropriate chemical-resistant vial | Prevents contamination and exposure to air and moisture. |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be handled with care to maintain their stability and concentration.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures slow down solvent evaporation and compound degradation.[1] |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[1] |
| Container | Tightly sealed vials with appropriate solvent resistance | Prevents solvent evaporation and contamination. |
| Storage Duration | Use within 1 month when stored at -20°C and within 6 months at -80°C as a general guideline.[1] | Stability in solution is often lower than in solid form. |
Q3: The this compound powder appears clumpy. Is it still usable?
A3: Clumping of the powder can indicate exposure to moisture. While it may not necessarily mean the compound has degraded, it is a sign of improper storage. It is recommended to handle the compound in a dry environment, such as a glove box. If you observe significant changes in the physical appearance or solubility of the compound, it is advisable to use a fresh batch for critical experiments.
Q4: I left the this compound solution at room temperature for an extended period. Is it still viable?
A4: Prolonged exposure to room temperature can accelerate the degradation of the compound in solution. The stability of this compound at room temperature in your specific solvent should be validated. For critical applications, it is recommended to prepare a fresh solution from a properly stored stock.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Inaccurate concentration due to solvent evaporation. - Contamination. | - Prepare fresh solutions from a properly stored solid sample. - Use freshly prepared single-use aliquots. - Ensure proper sealing of vials. - Handle in a clean, controlled environment. |
| Difficulty dissolving the compound | - Compound may have degraded or absorbed moisture. - Incorrect solvent selection. | - Confirm the recommended solvent and solubility from the product datasheet. - Gently warm the solution or use sonication to aid dissolution, if appropriate for the compound's stability. - If solubility issues persist, consider using a fresh vial of the compound. |
| Visible precipitate in the solution after thawing | - The compound may have come out of solution during freezing. | - Before use, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant container.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not affect the compound's stability.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for handling and preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Addressing batch-to-batch variability of (R)-M3913
Technical Support Center: (R)-M3913
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability when working with this compound, a selective inhibitor of the KinaseX signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches in our kinase assays. What are the potential causes?
A1: Inconsistent IC50 values are a primary indicator of batch-to-batch variability. Several factors can contribute to this issue:
-
Chemical Purity: The presence of impurities, such as unreacted starting materials, byproducts from the synthesis, or residual solvents, can interfere with the assay or reduce the effective concentration of the active compound.[1]
-
Enantiomeric Purity: this compound is a chiral molecule. Contamination with the (S)-enantiomer, which may have a different binding affinity for KinaseX, can alter the measured potency of the batch.
-
Compound Stability and Storage: this compound may be sensitive to degradation from exposure to light, oxygen, or repeated freeze-thaw cycles.[2][3] Improper storage can lead to a decrease in the concentration of the active compound over time.
-
Assay Conditions: Ensure that assay parameters such as enzyme concentration, substrate concentration (ideally at or below the Km for ATP), and incubation times are consistent across experiments.[4][5]
Q2: What are the essential quality control (QC) checks we should perform on a new batch of this compound before starting our experiments?
A2: A thorough QC assessment is critical to ensure reliable and reproducible results. We recommend the following analytical tests:
-
Purity Analysis via HPLC: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. For early-stage research, a purity of >95% is often acceptable, but for in-vivo studies, >98% is recommended.[1]
-
Identity Confirmation via Mass Spectrometry (MS): Confirm the molecular weight of the compound to ensure it matches the expected mass of this compound.[6]
-
Enantiomeric Excess (ee%) via Chiral Chromatography: Quantify the percentage of the desired (R)-enantiomer compared to the (S)-enantiomer. An ee% of >99% is ideal.
-
Structural Confirmation via NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information to confirm the compound's identity and rule out structural isomers.[1]
Q3: Our latest batch of this compound shows reduced efficacy in our cell-based assays compared to previous batches, even though the IC50 in our biochemical assay is consistent. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results often point to issues with how the compound behaves in a complex biological environment. Potential causes include:
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different solubility and dissolution rates. A less soluble form in a new batch would result in a lower effective concentration in your cell culture media.
-
Cell Permeability: Impurities or a different salt form in the new batch could alter the compound's ability to cross the cell membrane and reach its intracellular target, KinaseX.
-
Cell Culture Variability: Factors such as cell passage number, confluency, and serum batch can influence cellular response to inhibitors.[3] Always run a positive control with a known reference batch of this compound if available.
Q4: What are the recommended storage and handling procedures for this compound?
A4: To maintain the integrity of this compound:
-
Solid Compound: Store the solid powder at -20°C or -80°C in a tightly sealed vial, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3]
-
Handling: Before use, thaw aliquots slowly at room temperature and ensure the compound is fully dissolved by vortexing gently.[2] Minimize exposure of the compound, both solid and in solution, to light and air.[2][7]
Data Presentation: Example Batch Comparison
This table illustrates hypothetical data from three different batches of this compound to highlight common variability issues.
| Parameter | Batch A (Reference) | Batch B (Problematic) | Batch C (Problematic) |
| Appearance | White Crystalline Solid | Off-white Powder | White Powder |
| Purity (HPLC) | 99.2% | 94.5% | 99.1% |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Enantiomeric Excess | 99.5% (R) | 99.3% (R) | 85.0% (R) |
| KinaseX IC50 | 15 nM | 25 nM | 80 nM |
| Cell Proliferation EC50 | 120 nM | 135 nM | 550 nM |
| Notes | High-quality reference batch. | Lower purity correlates with a slight decrease in potency. | Significant enantiomeric contamination drastically reduces potency. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The KinaseX signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Caption: Recommended quality control workflow for incoming this compound batches.
Experimental Protocols
HPLC Protocol for Purity Assessment
-
Objective: To determine the purity of an this compound batch by separating it from potential impurities.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: 1 mg/mL solution of this compound in DMSO
-
-
Method:
-
Set the column temperature to 30°C.
-
Set the UV detector to monitor at 254 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.
-
In-Vitro Kinase Assay for IC50 Determination
-
Objective: To measure the concentration of this compound required to inhibit 50% of KinaseX activity.
-
Materials:
-
Recombinant human KinaseX enzyme
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound serial dilutions (e.g., 100 µM to 1 pM) in DMSO
-
384-well assay plates
-
-
Method:
-
Add 5 µL of kinase reaction buffer containing the KinaseX enzyme to each well.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (at a concentration equal to its Km).[4]
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the signal (e.g., radioactivity or luminescence) according to the assay kit manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
References
Preventing (R)-M3913 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of (R)-M3913 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more dilute stock solution in DMSO. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear upon addition to the media, but I observe a precipitate after incubating it for several hours. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[2] | Pre-warm the cell culture media to 37°C before adding the compound. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2] | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time.[2] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has a molecular weight of 396.89 g/mol .[4] The following protocol is for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 3.97 mg of this compound.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C can be used if necessary.[5]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO: Start with your 10 mM DMSO stock and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more detailed inspection, examine the wells under a microscope.[2]
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[1]
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified ER stress signaling pathway induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: Based on common practice for hydrophobic compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I prepare and store the stock solution of this compound? A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored in small, single-use aliquots at -20°C to minimize freeze-thaw cycles, which can lead to precipitation.[2]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium? A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A concentration up to 0.5% may be acceptable for some cell lines, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cells.[1]
Q4: Can I dissolve this compound directly in culture medium or PBS? A4: Due to its likely hydrophobic nature, dissolving this compound directly in aqueous solutions like culture medium or PBS is not recommended as it will likely result in poor solubility and precipitation.
Q5: What should I do if I still observe precipitation after following all the recommendations? A5: If precipitation persists, it might indicate that the desired final concentration is above the solubility limit of this compound in your specific culture medium. You may need to lower the working concentration. Additionally, consider the possibility of interactions with specific components of your media, such as high concentrations of certain salts or proteins.[3] Testing the solubility in a simpler basal medium before adding supplements like serum might also be helpful.
References
Technical Support Center: Control Experiments for (R)-M3913 Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of (R)-M3913. The content is divided into two sections based on the potential mechanisms of action of this compound: as an inducer of Endoplasmic Reticulum (ER) stress and as a Neuropeptide S Receptor 1 (NPSR1) antagonist.
Section 1: this compound as an Inducer of ER Stress and Calcium Efflux
Recent findings suggest that M3913 induces transient calcium efflux from the endoplasmic reticulum, triggering ER stress signaling, which can lead to tumor control in various cancer models.[1] Proper control experiments are crucial to validate that the observed effects of this compound are specifically due to the induction of ER stress.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I confirm that this compound is genuinely inducing ER stress in my cell line?
A1: To confirm ER stress induction, you should assess the activation of the Unfolded Protein Response (UPR). The UPR is a set of signaling pathways activated by ER stress. Key markers to investigate include:
-
Increased phosphorylation of PERK and eIF2α: This is an early event in the UPR.
-
Splicing of XBP1 mRNA: The IRE1α branch of the UPR leads to the unconventional splicing of XBP1 mRNA.
-
Increased expression of UPR target genes and proteins: Chaperones like BiP/GRP78 and transcription factors like ATF4 and CHOP are upregulated.[2][3]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No change in UPR markers after this compound treatment. | Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment. |
| Cell line is resistant to ER stress. | Use a positive control such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps) to confirm your assay is working.[2][3][4] | |
| High background in Western blots for phosphorylated proteins. | Non-specific antibody binding. | Include a negative control (lysate from untreated cells) and a secondary antibody-only control.[5] |
| Phosphatase activity in lysate. | Add phosphatase inhibitors to your lysis buffer. |
Q2: My calcium flux assay shows an increase in cytosolic calcium after this compound treatment. How do I prove this calcium is coming from the ER?
A2: To demonstrate that the source of the calcium increase is the ER, you can perform the following control experiments:
-
Calcium-free medium: Conduct the calcium flux assay in a medium without extracellular calcium (e.g., HBSS without Ca2+, with EGTA). If the calcium transient is still observed, it indicates release from intracellular stores.
-
Thapsigargin pre-treatment: Thapsigargin depletes ER calcium stores by irreversibly inhibiting the SERCA pump.[2] Pre-treat your cells with thapsigargin before adding this compound. If this compound fails to elicit a calcium response after thapsigargin treatment, it strongly suggests the ER as the source.
Troubleshooting Guide for Calcium Flux Assays: [6][7][8]
| Issue | Possible Cause | Recommendation |
| No calcium signal with this compound. | Low dye loading or dye leakage. | Optimize dye concentration and incubation time. Ensure cells are healthy. |
| Inactive compound. | Verify the integrity and concentration of your this compound stock. | |
| High baseline fluorescence. | Cell death or excessive dye concentration. | Reduce dye concentration and check cell viability. |
| Signal saturation. | Agonist concentration is too high. | Perform a dose-response curve to find an optimal concentration. |
Data Presentation: Expected Outcomes of Control Experiments
The following table summarizes the expected outcomes for control experiments designed to validate this compound as an ER stress inducer.
| Experiment | Treatment Group | Expected Outcome | Interpretation |
| Western Blot for p-PERK | Vehicle Control | Low/No Signal | Baseline UPR activity is low. |
| This compound | Increased Signal | This compound activates the PERK branch of the UPR. | |
| Tunicamycin (Positive Control) | Increased Signal | The assay is capable of detecting UPR activation.[9] | |
| RT-PCR for XBP1 splicing | Vehicle Control | Unspliced XBP1 only | No activation of the IRE1α pathway. |
| This compound | Spliced XBP1 detected | This compound activates the IRE1α branch of the UPR. | |
| Thapsigargin (Positive Control) | Spliced XBP1 detected | The RT-PCR assay for XBP1 splicing is working correctly.[2] | |
| Calcium Flux Assay | This compound in Ca2+-free medium | Calcium transient observed | Calcium is released from intracellular stores. |
| Thapsigargin pre-treatment, then this compound | No calcium transient | The ER is the source of the calcium release. |
Experimental Protocols
A detailed protocol for Western blotting can be found with most antibody suppliers. Key considerations include the use of positive and negative controls, as well as loading controls to ensure equal protein loading.[5][9][10][11]
Signaling Pathway and Experimental Workflow
Caption: Hypothesized ER stress pathway induced by this compound and points of intervention for control experiments.
Section 2: this compound as a Neuropeptide S Receptor 1 (NPSR1) Antagonist
This compound may act as an antagonist for the Neuropeptide S Receptor 1 (NPSR1), a G protein-coupled receptor (GPCR). NPSR1 activation by its endogenous ligand, Neuropeptide S (NPS), leads to signaling through Gαs (increasing cAMP) and Gαq (increasing intracellular calcium).[12] An antagonist will block these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I design an experiment to confirm that this compound is an NPSR1 antagonist?
A1: You need to demonstrate that this compound can block the effects of the NPSR1 agonist, Neuropeptide S (NPS). The key experiment is to pre-treat cells expressing NPSR1 with this compound and then stimulate them with NPS. You should observe a reduction in the NPS-induced signal (either cAMP production or calcium mobilization).
Essential Controls:
-
Vehicle Control: Cells treated with the vehicle for this compound and NPS.
-
NPS alone (Positive Control): To confirm that the receptor is functional and the assay is working.
-
This compound alone: To ensure the compound does not have agonist activity on its own.
-
Known NPSR1 Antagonist (Positive Control): Use a compound like SHA-68 to validate your experimental setup for antagonism.[12][13]
Q2: I'm not seeing any inhibition of the NPS-induced signal with this compound. What could be wrong?
A2: This could be due to several factors. Refer to the troubleshooting guide below.
Troubleshooting Guide for Antagonist Assays:
| Issue | Possible Cause | Recommendation |
| No inhibition by this compound. | This compound concentration is too low. | Perform a concentration-response curve for this compound against a fixed concentration of NPS (e.g., EC80). |
| NPS concentration is too high. | Ensure you are using a sub-maximal concentration of NPS to allow for competitive antagonism to be observed. | |
| This compound is not an NPSR1 antagonist. | Consider alternative mechanisms of action. | |
| This compound shows activity on its own. | This compound may be a partial agonist or inverse agonist. | Characterize its intrinsic activity in the absence of NPS. |
| Inconsistent results in cAMP assay. | Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor like IBMX in your assay buffer.[14] |
| Problems with assay reagents. | Run a standard curve with known concentrations of cAMP.[15] |
Q3: How can I be sure that the antagonist effect of this compound is specific to NPSR1?
A3: To demonstrate specificity, you should perform counter-screening assays.
-
Use a cell line that does not express NPSR1: this compound should not block agonist-induced signaling of other, unrelated GPCRs in these cells.
-
Test against other GPCRs: In cells expressing other GPCRs, show that this compound does not inhibit their respective agonists.
-
Use a knockout cell line: The most definitive control is to use an NPSR1 knockout/knockdown cell line. In these cells, NPS should have no effect, and thus this compound will have nothing to antagonize.[13]
Data Presentation: Expected Outcomes for Antagonist Validation
This table outlines the expected results from control experiments to validate this compound as an NPSR1 antagonist in a calcium flux assay.
| Cell Line | Pre-treatment | Stimulation | Expected Calcium Response | Interpretation |
| NPSR1-expressing | Vehicle | Vehicle | Baseline | No intrinsic activity of vehicles. |
| NPSR1-expressing | Vehicle | NPS | Strong Increase | NPSR1 is functional. |
| NPSR1-expressing | This compound | Vehicle | Baseline | This compound has no agonist activity. |
| NPSR1-expressing | This compound | NPS | Attenuated/No Increase | This compound antagonizes NPSR1. |
| NPSR1-expressing | SHA-68 (Positive Control) | NPS | Attenuated/No Increase | Assay can detect NPSR1 antagonism. |
| NPSR1-knockout | Vehicle | NPS | No Increase | Confirms NPS acts via NPSR1. |
Experimental Protocols
Protocols for second messenger assays like cAMP and calcium flux can be found in various assay guidance manuals and from kit manufacturers.[6][16][17][18][19] It is crucial to optimize these assays for your specific cell line and experimental conditions.
Experimental Workflow for NPSR1 Antagonist Validation
Caption: A logical workflow for validating this compound as a specific NPSR1 antagonist.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. bu.edu [bu.edu]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of (R)-M3913 and Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel endoplasmic reticulum (ER) stress modulator, (R)-M3913, and the established proteasome inhibitor, bortezomib, in the context of multiple myeloma. While extensive clinical and preclinical data are available for bortezomib, information on this compound is emerging from recent scientific disclosures. This document aims to synthesize the available data to aid in the evaluation and future development of novel therapeutic strategies for multiple myeloma.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system and protein homeostasis are critical pathways for the survival of these cancer cells, making them attractive therapeutic targets. Bortezomib, a first-in-class proteasome inhibitor, has been a cornerstone of multiple myeloma treatment for over a decade. This compound is a novel investigational agent that induces cell death through a distinct mechanism centered on endoplasmic reticulum (ER) stress. This guide will compare the preclinical profiles of these two agents based on publicly available data.
Mechanism of Action
The antitumor activity of this compound and bortezomib stems from their distinct molecular mechanisms that both ultimately lead to apoptosis of multiple myeloma cells.
This compound: This novel agent functions as an ER stress modulator. It engages a specific, yet to be fully disclosed, ER transmembrane protein, which triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[1][2] This disruption of calcium homeostasis initiates the unfolded protein response (UPR), a cellular stress pathway.[3] In cancer cells, prolonged and overwhelming ER stress, referred to as a maladaptive UPR, leads to apoptosis.[1]
Bortezomib: As a proteasome inhibitor, bortezomib reversibly binds to the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[4] This inhibition disrupts the degradation of numerous intracellular proteins, leading to their accumulation. The buildup of misfolded and regulatory proteins triggers ER stress, cell cycle arrest, and the activation of apoptotic pathways.[4] A key consequence of proteasome inhibition by bortezomib is the stabilization of IκB, which in turn inhibits the pro-survival NF-κB signaling pathway.[4]
Preclinical Efficacy
Direct comparative preclinical studies with quantitative data for this compound and bortezomib are not yet publicly available. The following tables summarize the known preclinical efficacy of each agent.
Table 1: In Vitro Efficacy against Multiple Myeloma Cell Lines
| Compound | Cell Line(s) | Key Findings | Quantitative Data |
| This compound | Multiple Myeloma models | Induces antitumor activity.[1][2] | Specific IC50 values not publicly available. |
| Bortezomib | Various MM cell lines | Induces apoptosis and inhibits cell proliferation. | IC50 values are cell line-dependent and typically in the low nanomolar range. |
Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Compound | Xenograft Model(s) | Key Findings | Quantitative Data |
| This compound | Multiple Myeloma models | As a monotherapy, induced full and partial tumor regression.[3] | Specific tumor growth inhibition percentages and dosing regimens not publicly available. |
| Bortezomib | Human MM xenograft models | Significantly inhibits tumor growth and prolongs survival. | Dose-dependent tumor growth inhibition. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, the following are standard methodologies used in the preclinical assessment of anti-myeloma agents like bortezomib, which would be applicable for a direct comparison.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of the compounds on multiple myeloma cell lines.
-
Method:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound or bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
-
Method:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously inoculated with human multiple myeloma cells.
-
Once tumors are established (e.g., reach a palpable size or show bioluminescent signal), mice are randomized into treatment and control groups.
-
The test compound is administered according to a specified dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers or via bioluminescence imaging.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing the efficacy of this compound and bortezomib.
Caption: this compound Mechanism of Action.
Caption: Bortezomib Mechanism of Action.
Caption: Preclinical Efficacy Workflow.
Summary and Future Directions
Bortezomib is a well-characterized proteasome inhibitor with proven efficacy in multiple myeloma. Its mechanism of action and preclinical and clinical profiles are extensively documented. This compound represents a novel therapeutic approach by inducing ER stress through a distinct mechanism. Early preclinical data suggests that this compound has potent single-agent antitumor activity in multiple myeloma models.
For a comprehensive comparison, future studies should include head-to-head preclinical trials of this compound and bortezomib. These studies should aim to provide quantitative data on their relative potency in a panel of multiple myeloma cell lines, including those resistant to standard therapies, and in various in vivo models. Furthermore, elucidation of the detailed molecular mechanism of this compound and potential biomarkers of response will be crucial for its clinical development and potential positioning in the treatment landscape of multiple myeloma. The potential for combination therapies with this compound and existing agents, including bortezomib, also warrants investigation.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
A Comparative Guide to (R)-M3913 and Other ER Stress Inducers in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel endoplasmic reticulum (ER) stress inducer, (R)-M3913, with established agents—Tunicamycin, Thapsigargin, and Brefeldin A—in the context of non-small cell lung cancer (NSCLC). This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Endoplasmic reticulum (ER) stress is a promising therapeutic target in oncology. Cancer cells, including those in NSCLC, often exhibit high levels of basal ER stress due to increased protein synthesis and a harsh tumor microenvironment. Further exacerbating this stress can push cancer cells beyond their adaptive capacity, leading to apoptosis. This guide examines four compounds that induce ER stress, with a focus on their potential applications in NSCLC research. This compound is a novel, first-in-class WFS1-targeting ER stress modulator, while Tunicamycin, Thapsigargin, and Brefeldin A are well-characterized inducers with distinct mechanisms of action.
Comparison of ER Stress Inducers
| Feature | This compound | Tunicamycin | Thapsigargin | Brefeldin A |
| Target | WFS1 transmembrane glycoprotein[1] | N-acetylglucosamine transferases[2] | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)[3] | Guanine nucleotide exchange factor GBF1[4] |
| Mechanism of Action | Induces a Ca2+ shift from the ER to the cytoplasm, triggering the Unfolded Protein Response (UPR).[5][6] | Inhibits N-linked glycosylation, leading to an accumulation of unfolded proteins.[2] | Blocks the SERCA pump, leading to depletion of ER calcium stores.[3] | Inhibits protein transport from the ER to the Golgi apparatus, causing proteins to accumulate in the ER.[4] |
| Reported Effects in NSCLC | Induces ER stress and shows anti-tumor activity in preclinical NSCLC models.[1][5] | Induces apoptosis, inhibits migration and invasion, and can sensitize NSCLC cells to other therapies like cisplatin.[7][8] | Induces apoptosis in a time- and dose-dependent manner in A549 lung adenocarcinoma cells.[9][10] | Induces apoptosis and can be enhanced by knockdown of mitochondrial NADP+-dependent isocitrate dehydrogenase (IDPm).[11] |
| Known UPR Pathway Activation | Induces bona fide ER stress markers, including CHOP.[1][5] | Activates all three canonical UPR pathways (PERK, IRE1α, and ATF6).[8] | Activates the UPR, leading to apoptosis.[12] | Causes accumulation of proteins in the ER, leading to ER stress and apoptosis.[11] |
Quantitative Data
Note: The following data is compiled from various studies and may not be directly comparable due to differences in experimental conditions and NSCLC cell lines used.
This compound
| Metric | Value | Cell Line(s) | Reference |
| IC50 (Cell Viability) | 0.35 µM | DU4475 (Breast Cancer) | [1] |
| 0.76 µM | H929 (Multiple Myeloma) | [1] | |
| EC50 (CHOP Induction) | 1.5 µM | Not Specified | [1] |
Tunicamycin
| Metric | Value | Cell Line(s) | Conditions | Reference |
| IC50 (Cell Viability) | ~2.0 mg/ml | A549 | 24h treatment | [8] |
| IC50 (in combination with Cisplatin) | 6.11±1.27 µg/ml | A549 | 8h pre-treatment with 1.25 µg/ml Tunicamycin, followed by 24h Cisplatin | [7] |
Thapsigargin
| Metric | Value | Cell Line(s) | Conditions | Reference |
| Apoptosis Induction | 24.1% | A549 | 1 µM for 6h | [9] |
| 41.2% | A549 | 1 µM for 24h | [9] | |
| IC50 (SERCA inhibition) | 0.353 nM | SH-SY5Y (Neuroblastoma) | Carbachol-evoked Ca2+ transients with KCl-prestimulation | [3] |
Brefeldin A
| Metric | Value | Cell Line(s) | Conditions | Reference |
| IC50 (Cell Viability) | 0.2 µM | HCT 116 (Colon Cancer) | Not Specified | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol provides a general procedure for determining cell viability upon treatment with ER stress inducers.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete culture medium
-
96-well plates
-
ER stress inducer stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ER stress inducer for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Treated and control NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13][14]
Western Blotting for ER Stress Markers (GRP78/BiP and CHOP)
This protocol describes the detection of key ER stress marker proteins.
Materials:
-
Treated and control NSCLC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78/BiP, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.[2][15][16][17]
Visualizations
Signaling Pathways
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Experimental Workflow
Caption: A generalized experimental workflow for evaluating ER stress inducers.
Conclusion
This compound represents a novel approach to inducing ER stress in cancer cells by targeting WFS1. While direct comparative data with established inducers like Tunicamycin, Thapsigargin, and Brefeldin A in NSCLC is currently limited, its distinct mechanism of action warrants further investigation. The provided data and protocols offer a foundation for researchers to design and conduct comparative studies to elucidate the relative potency and therapeutic potential of these compounds in NSCLC. Future head-to-head studies in relevant NSCLC models are crucial to fully understand the comparative efficacy and potential clinical applications of this compound.
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thapsigargin induces apoptosis by impairing cytoskeleton dynamics in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of brefeldin A-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison: (R)-M3913 and Thapsigargin in Inducing Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent inducers of endoplasmic reticulum (ER) stress: the novel agent (R)-M3913 and the well-characterized natural product, thapsigargin. While both compounds ultimately trigger the unfolded protein response (UPR) and can lead to apoptosis, their mechanisms of action are fundamentally distinct, offering different therapeutic and research opportunities.
Executive Summary
This compound is a first-in-class ER stress modulator that induces a transient calcium efflux from the ER by engaging the ER transmembrane protein Wolframin 1 (WFS1).[1] This novel mechanism contrasts sharply with that of thapsigargin, a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] Thapsigargin's inhibition of SERCA leads to a sustained depletion of ER calcium stores and a significant increase in cytosolic calcium levels, thereby initiating ER stress.[1][2] The distinct upstream mechanisms of these two compounds have significant implications for their cellular effects and potential therapeutic applications, particularly in oncology.
Data Presentation: A Comparative Overview
| Feature | This compound | Thapsigargin |
| Primary Molecular Target | Wolframin 1 (WFS1) | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) |
| Mechanism of Action | Engages WFS1 to induce transient Ca2+ efflux from the ER.[1] | Non-competitively inhibits the SERCA pump, blocking Ca2+ reuptake into the ER.[1][2] |
| Effect on ER Calcium | Induces a transient shift of Ca2+ from the ER to the cytoplasm.[1] | Causes sustained depletion of ER Ca2+ stores.[1][2] |
| Downstream Signaling | Triggers the Unfolded Protein Response (UPR).[1] | Induces the Unfolded Protein Response (UPR), activates the JNK signaling pathway, and can lead to apoptosis. |
| Therapeutic Potential | Investigated as a potential anti-cancer agent, showing efficacy in preclinical models of multiple myeloma and non-small-cell lung cancer.[1] | Used extensively as a research tool to study ER stress and Ca2+ signaling. A prodrug derivative, mipsagargin, has been in clinical trials for cancer therapy. |
| Target Specificity | The ER stress response is abrogated by the genetic removal of its putative target, but not by thapsigargin.[2] | Highly specific for the SERCA pump.[2] |
Mechanism of Action and Signaling Pathways
This compound: A Novel Approach to ER Stress Induction
This compound represents a new paradigm in the modulation of ER stress. Its mechanism centers on the engagement of Wolframin 1 (WFS1), an ER transmembrane protein.[1] This interaction initiates a transient release of calcium ions from the ER into the cytoplasm. The resulting perturbation in ER homeostasis activates the Unfolded Protein Response (UPR), a key signaling network that aims to restore ER function or, if the stress is prolonged or severe, trigger apoptosis. Preclinical studies have demonstrated that this compound can mediate long-lasting tumor control as a single agent in various cancer models.[1]
Thapsigargin: The Classic SERCA Inhibitor
Thapsigargin's mechanism of action has been extensively studied. It acts as a potent and specific inhibitor of the SERCA pump, a crucial protein responsible for pumping calcium from the cytosol back into the ER.[1][2] By blocking this activity, thapsigargin causes a sustained depletion of ER calcium stores and a consequent rise in cytosolic calcium concentration.[1][2] This disruption of calcium homeostasis is a major trigger for ER stress and the UPR. The sustained ER stress induced by thapsigargin can activate multiple downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which plays a significant role in apoptosis.
Experimental Protocols
Detailed experimental protocols for the novel compound this compound are not yet publicly available. However, based on the reported research, the following methodologies are key for comparing the effects of this compound and thapsigargin.
Assessment of ER Stress Markers
-
Objective: To quantify the induction of ER stress at the transcriptional and translational levels.
-
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of key UPR genes such as ATF4, XBP1s, and CHOP.
-
Western Blotting: To detect the protein levels of ER stress markers including phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
-
Measurement of Intracellular Calcium Levels
-
Objective: To monitor changes in cytosolic and ER calcium concentrations.
-
Methodology:
-
Fluorescent Calcium Imaging: Utilize calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (GECIs) to visualize and quantify changes in intracellular calcium levels in real-time using fluorescence microscopy or a plate reader.
-
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effects of the compounds.
-
Methodologies:
-
MTT or CellTiter-Glo® Assay: To assess cell viability and proliferation.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis and necrosis by flow cytometry.
-
Caspase-3/7 Activity Assay: To measure the activity of executioner caspases involved in apoptosis.
-
Conclusion
This compound and thapsigargin, while both potent inducers of ER stress, operate through distinct primary mechanisms. The targeted engagement of Wolframin 1 by this compound offers a novel strategy for inducing a maladaptive unfolded protein response, with promising anti-tumor activity demonstrated in preclinical models. In contrast, thapsigargin's well-established role as a SERCA inhibitor provides a robust tool for studying the consequences of sustained ER calcium depletion. The differential upstream targeting of these compounds may lead to distinct downstream signaling profiles and therapeutic windows. Further research into the nuanced cellular responses to these two agents will be crucial for fully elucidating their therapeutic potential and for the rational design of novel ER stress-modulating drugs.
References
Comparative Efficacy of (R)-M3913: A Novel ER Stress Modulator in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of (R)-M3913, a novel first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress response. The performance of this compound is evaluated against other ER stress-inducing agents, supported by available preclinical data.
Introduction to this compound
This compound is an investigational therapeutic agent that induces the unfolded protein response (UPR) through a novel mechanism of action. It engages Wolfram syndrome 1 (WFS1), an ER transmembrane protein, leading to a shift of calcium ions (Ca2+) from the ER to the cytoplasm. This disruption in calcium homeostasis triggers ER stress, which, when sustained, can lead to cancer cell death.[1][2] Preclinical studies have demonstrated the potential of this compound as a monotherapy in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1][2]
Comparative Analysis of Anti-Tumor Efficacy
This section compares the in vitro and in vivo anti-tumor activity of this compound with other well-characterized ER stress-inducing agents, Thapsigargin and Tunicamycin.
In Vitro Cytotoxicity
The following table summarizes the available data on the cytotoxic effects of these compounds on various cancer cell lines.
| Compound | Target/Mechanism of Action | Cell Line(s) | IC50 | Source(s) |
| This compound | WFS1 Engagement -> ER Stress | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer | Data not publicly available | [1][2] |
| Thapsigargin | SERCA Pump Inhibitor -> ER Stress | Adrenocortical Carcinoma (SW-13, NCI-H295R) | Dose-dependent inhibition | |
| Tunicamycin | N-linked Glycosylation Inhibitor -> ER Stress | Small Cell Lung Cancer (NCI-H446, H69) | ~3 µg/mL | |
| Breast Cancer (MCF-7, SKBR-3) | Dose-dependent inhibition (effective at 5 µg/mL) |
Note: IC50 values for this compound are not yet publicly available. The available information indicates potent anti-tumor activity in sensitive preclinical models.
In Vivo Anti-Tumor Efficacy
The table below outlines the in vivo anti-tumor effects observed in preclinical animal models.
| Compound | Cancer Model | Dosing Regimen | Observed Anti-Tumor Effect | Source(s) |
| This compound | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer Xenografts | Not specified | Full and partial tumor regression | [1][2] |
| Thapsigargin | Adrenocortical Carcinoma (SW-13) Xenograft | Not specified | Dose-dependent suppression of tumor growth | |
| Tunicamycin | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Workflow for In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Orthotopic Non-Small-Cell Lung Cancer (NSCLC) Mouse Model
-
Cell Preparation: Culture human NSCLC cells and harvest them during the logarithmic growth phase. Resuspend the cells in a serum-free medium.
-
Animal Anesthesia: Anesthetize immunocompromised mice (e.g., nude or SCID mice) using an appropriate anesthetic agent.
-
Intrathoracic Injection: Make a small incision on the lateral side of the chest. Inject approximately 1x10^6 NSCLC cells in a volume of 20-30 µL directly into the lung parenchyma.
-
Suture and Recovery: Close the incision with surgical clips or sutures and allow the mice to recover.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (for luciferase-expressing cells) or micro-CT.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound and control vehicle according to the specified dosing regimen.
-
Efficacy Evaluation: Measure tumor volume regularly using calipers or imaging. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarker assessment).
Western Blot Analysis for ER Stress Markers
-
Protein Extraction: Lyse treated and untreated cancer cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising novel therapeutic agent that targets the ER stress pathway through a unique mechanism involving WFS1. Preclinical data, although limited in public quantitative detail, suggest potent anti-tumor activity across a range of solid and hematological malignancies. Further studies providing direct, quantitative comparisons with other ER stress inducers and standard-of-care agents will be crucial to fully elucidate its therapeutic potential and position in the oncology landscape. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct further investigations into the efficacy and mechanism of this compound and other modulators of the unfolded protein response.
References
Independent Verification of (R)-M3913's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-M3913 has emerged as a novel investigational agent with a unique proposed mechanism of action targeting the endoplasmic reticulum (ER) stress pathway. This guide provides a comparative analysis of this compound against other molecules known to modulate this pathway, supported by available preclinical data. It is important to note that information on this compound is preliminary and largely originates from the developing entity; independent verification of its mechanism of action is not yet publicly available.
This compound: A Novel ER Stress Modulator Targeting WFS1
This compound is described as a first-in-class small molecule that induces the unfolded protein response (UPR) by engaging the Wolframin (WFS1) transmembrane glycoprotein. This interaction is reported to trigger a calcium (Ca2+) efflux from the endoplasmic reticulum into the cytoplasm, initiating a cascade of events characteristic of ER stress.[1] This sustained ER stress is proposed to lead to the activation of apoptotic pathways in cancer cells. Preclinical studies have shown anti-tumor activity in models of multiple myeloma and non-small-cell lung cancer.[1]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Comparative Analysis of ER Stress Modulators
To provide context for this compound's mechanism, this section compares it with other well-characterized molecules that induce or modulate ER stress.
| Feature | This compound | Thapsigargin | Tunicamycin | Dantrolene | Sodium Valproate |
| Primary Target | WFS1 transmembrane glycoprotein[1] | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps[2][3] | GlcNAc phosphotransferase (GPT), inhibiting N-linked glycosylation[4][5][6] | Ryanodine receptors (RYR1 and RYR3)[7][8][9] | Primarily histone deacetylases (HDACs); also modulates ER stress proteins[10][11][12] |
| Mechanism of ER Stress Induction/Modulation | Induces Ca2+ efflux from the ER via WFS1 engagement, leading to UPR activation.[1] | Inhibits SERCA pumps, leading to depletion of ER Ca2+ stores and subsequent UPR activation.[2][13] | Prevents protein glycosylation, causing accumulation of unfolded proteins in the ER and triggering the UPR.[4][5] | Inhibits Ca2+ release from the ER through ryanodine receptors, thereby reducing ER stress.[7][14] | Upregulates expression of ER stress chaperone proteins like GRP78 and GRP94, and modulates WFS1 expression and its interaction with GRP94.[11][12] |
| Reported Cellular Effects | Induction of CHOP, a key UPR-mediated apoptosis protein.[15] Inhibition of cancer cell viability.[1] | Potent induction of apoptosis through sustained ER stress.[16] | Induces apoptosis and inhibits tumorigenesis in various cancer models.[4][5] | Neuroprotective effects by reducing ER stress-mediated apoptosis.[8][14] | Neuroprotective and mood-stabilizing effects; can protect against ER stress-induced apoptosis.[17][18] |
| Therapeutic Context | Investigational anti-cancer agent (preclinical).[1] | Research tool; prodrugs in clinical trials for cancer.[2] | Research tool; investigated for anti-cancer properties.[4] | Treatment for malignant hyperthermia and muscle spasticity; investigated for neuroprotection.[7][9] | Treatment for epilepsy and bipolar disorder; investigated for neuroprotective and other properties.[10][11] |
Experimental Protocols for Mechanism of Action Studies
Detailed experimental protocols for this compound have not been publicly disclosed. The following are generalized protocols for key assays used to investigate ER stress and the unfolded protein response, which are reportedly used to characterize this compound's mechanism.
Western Blot for UPR Protein Expression
This protocol is used to detect the expression levels of key proteins involved in the Unfolded Protein Response, such as GRP78, CHOP, and phosphorylated forms of PERK and IRE1α.
Experimental Workflow:
Caption: Western Blot workflow for UPR protein analysis.
Methodology:
-
Sample Preparation: Treat cells with this compound or control vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][20]
-
Antibody Incubation: Incubate the membrane with primary antibodies against UPR target proteins (e.g., CHOP, GRP78, p-PERK, p-IRE1α) overnight at 4°C.[19][21]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
qRT-PCR for ER Stress Gene Expression
This protocol measures the mRNA levels of genes upregulated during the UPR, such as CHOP (also known as DDIT3), GRP78 (HSPA5), and spliced XBP1.
Experimental Workflow:
Caption: qRT-PCR workflow for ER stress gene analysis.
Methodology:
-
RNA Isolation: Treat cells with this compound or control. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[23]
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (CHOP, GRP78, spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB).[24]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[24]
Intracellular Calcium Measurement by Flow Cytometry
This protocol is used to detect changes in intracellular calcium levels, a key event in the proposed mechanism of this compound.
Experimental Workflow:
Caption: Workflow for intracellular calcium measurement.
Methodology:
-
Cell Preparation and Dye Loading: Resuspend single cells in a calcium-containing buffer and incubate with a calcium-sensitive fluorescent dye such as Indo-1 AM or Fluo-4 AM.[25][26]
-
Flow Cytometry: Acquire baseline fluorescence data for the cell suspension on a flow cytometer.
-
Compound Addition: While acquiring data, add this compound to the cell suspension.
-
Data Acquisition: Continue to record fluorescence changes over time to monitor the calcium flux.[27][28]
-
Data Analysis: Analyze the kinetic data by plotting the ratio of fluorescence intensities (for ratiometric dyes like Indo-1) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) over time.[25]
Conclusion
This compound represents a promising therapeutic candidate with a novel proposed mechanism of action centered on the induction of ER stress through the WFS1 protein. The available preclinical data suggests its potential as an anti-cancer agent. However, it is crucial to emphasize the preliminary nature of these findings and the current lack of independent, peer-reviewed studies to validate this mechanism. The comparative analysis with other ER stress modulators highlights the unique targeting of WFS1 by this compound. Further independent research is necessary to fully elucidate and confirm the molecular interactions and downstream signaling events, and to establish the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for such validation studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thapsigargin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 10. Regulation of ER stress proteins by valproate: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic valproate treatment increases expression of endoplasmic reticulum stress proteins in the rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valproate, a mood stabilizer, induces WFS1 expression and modulates its interaction with ER stress protein GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The protective effect of dantrolene on ischemic neuronal cell death is associated with reduced expression of endoplasmic reticulum stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gwerstucklab.pbworks.com [gwerstucklab.pbworks.com]
- 19. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 21. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 26. bu.edu [bu.edu]
- 27. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of (R)-M3913 for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of (R)-M3913, a first-in-class investigational drug that targets the Wolframin 1 (WFS1) transmembrane glycoprotein to induce the unfolded protein response (UPR) in cancer cells. Due to the limited public availability of specific quantitative data for this compound, this guide establishes a comparative framework using other known endoplasmic reticulum (ER) stress inducers, highlighting the experimental approaches used to evaluate target specificity and selectivity.
Introduction to this compound
This compound, also known as M3913, is an ER stress modulator that engages WFS1, an ER-resident transmembrane protein.[1] This interaction triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm, initiating the UPR.[1] The sustained activation of the UPR in cancer cells can overwhelm their adaptive capacity, leading to apoptosis. Preclinical studies have demonstrated the potential of M3913 as a monotherapy in various cancer models, including multiple myeloma and non-small-cell lung cancer.[1]
Mechanism of Action: The Unfolded Protein Response
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. It aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. The signaling pathway is initiated by three main sensors: PERK, IRE1α, and ATF6.
Caption: M3913 targets WFS1, leading to UPR activation and apoptosis.
Comparative Analysis of ER Stress Inducers
While this compound represents a novel approach by directly targeting WFS1, other compounds induce ER stress through different mechanisms. A comparative overview is essential for understanding the specificity of M3913.
| Compound Class | Primary Target(s) | Mechanism of ER Stress Induction | Known Selectivity Profile |
| This compound | Wolframin 1 (WFS1) | Modulation of ER Ca2+ homeostasis, leading to UPR activation. | Data not publicly available. Expected to be selective for WFS1. |
| Proteasome Inhibitors (e.g., Bortezomib) | 26S Proteasome | Inhibition of protein degradation, leading to accumulation of misfolded proteins. | Broad activity against the proteasome; off-targets include serine proteases. |
| Glycosylation Inhibitors (e.g., Tunicamycin) | N-acetylglucosamine transferases | Inhibition of N-linked glycosylation, causing protein misfolding. | Broadly inhibits glycosylation; lacks specificity for a single enzyme. |
| SERCA Inhibitors (e.g., Thapsigargin) | Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) | Depletion of ER Ca2+ stores by inhibiting the calcium pump. | Highly potent for SERCA pumps, but affects calcium signaling globally. |
| Hsp90 Inhibitors (e.g., Geldanamycin) | Heat shock protein 90 | Inhibition of a key chaperone protein, leading to protein misfolding. | Affects a wide range of Hsp90 client proteins. |
Experimental Protocols for Specificity Assessment
Determining the specificity of a compound like this compound involves a multi-faceted approach, combining biochemical, cellular, and proteomic methods.
Target Engagement Assays
Objective: To confirm direct binding of this compound to WFS1 in a cellular context.
Method: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Workflow for confirming M3913 and WFS1 engagement using CETSA.
Protocol:
-
Cell Treatment: Culture cells expressing WFS1 and treat with varying concentrations of this compound or a vehicle control.
-
Thermal Denaturation: Heat the cell lysates across a temperature gradient.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble WFS1 at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: A positive thermal shift in the presence of this compound indicates direct binding and stabilization of WFS1.
Selectivity Profiling
Objective: To identify potential off-targets of this compound.
Method: Proteome-wide Cellular Thermal Shift Assay (MS-CETSA)
This unbiased approach extends CETSA to the entire proteome to identify proteins that are thermally stabilized or destabilized by the compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle.
-
Thermal Profiling: Heat cell lysates to a range of temperatures.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label with isobaric tags (e.g., TMT).
-
Mass Spectrometry: Analyze the labeled peptides by quantitative mass spectrometry.
-
Data Analysis: Identify proteins with altered thermal stability in the presence of this compound.
Functional Assays for Specificity
Objective: To demonstrate that the observed cellular effects of this compound are dependent on its interaction with WFS1.
Method: Genetic Knockdown/Knockout
Comparing the effects of this compound in wild-type cells versus cells where WFS1 has been genetically removed.
Caption: Demonstrating WFS1-dependent activity of M3913.
Protocol:
-
Generate WFS1 Knockout Cell Line: Use CRISPR/Cas9 or shRNA to create a cell line lacking functional WFS1.
-
Treat Cells: Expose both wild-type and WFS1 knockout cells to this compound.
-
Measure UPR Markers: Assess the levels of UPR markers (e.g., phosphorylation of eIF2α, splicing of XBP1, and cleavage of ATF6) in both cell lines.
-
Analyze Results: A significant reduction or absence of UPR induction in the knockout cells would confirm that the activity of this compound is WFS1-dependent.
Conclusion
This compound represents a promising and novel approach to cancer therapy by inducing ER stress through the direct targeting of WFS1. While specific quantitative data on its selectivity is not yet publicly available, the experimental framework outlined in this guide provides a robust methodology for its comprehensive assessment. The specificity of this compound for WFS1, if confirmed through these assays, would distinguish it from other broader-acting ER stress inducers and support its development as a targeted therapeutic agent. Further disclosure of preclinical and clinical data will be crucial for a definitive evaluation of its specificity and therapeutic potential.
References
Reproducibility of (R)-M913 Preclinical Findings: A Comparative Analysis
A comprehensive search for preclinical data on a compound designated as (R)-M913 has yielded no specific publicly available information. As such, a direct comparative analysis of its preclinical findings cannot be provided at this time.
Extensive searches of scientific literature databases and public repositories did not identify any published preclinical studies, mechanism of action data, or experimental protocols associated with a molecule labeled "(R)-M913". This suggests that "(R)-M913" may be an internal project code, a compound that has not yet been disclosed in scientific literature, or a potential misnomer.
Without access to primary data on (R)-M913, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental methodologies for key experiments.
-
Generate diagrams of its signaling pathways or experimental workflows.
To facilitate a comparative analysis, it is crucial to have access to published or otherwise publicly available data for (R)-M913. If you are in possession of any research articles, patents, or conference presentations detailing the preclinical investigation of this compound, please provide the relevant citations or documentation. With specific information, a thorough comparison to alternative therapeutic agents can be conducted.
In the absence of data for (R)-M913, a general overview of the PI3K/AKT signaling pathway, a common target in cancer drug development, is provided below for informational purposes. Many novel therapeutic agents are evaluated for their effects on this pathway.
The PI3K/AKT Signaling Pathway: A Key Regulator in Cell Function
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes. These include cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapies.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Once activated, AKT phosphorylates a multitude of downstream targets, thereby modulating their activity and influencing key cellular functions. A critical downstream effector of AKT is the mammalian target of rapamycin (mTOR), which is a key regulator of protein synthesis and cell growth.
Figure 1. Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Should preclinical data for (R)-M913 become available, a detailed analysis would involve comparing its effects on this and other relevant pathways to those of established and emerging therapies. This would include a thorough examination of in vitro and in vivo studies to assess its potency, selectivity, and potential for clinical translation.
Comparative Analysis of WFS1 Modulators: A Focus on (R)-M3913 and Other Therapeutic Strategies
For Immediate Release
This guide provides a comparative analysis of therapeutic agents targeting the Wolfram syndrome 1 (WFS1) protein, with a central focus on the novel agent (R)-M3913. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance with other alternatives, supported by available preclinical data. This analysis aims to shed light on the diverse mechanisms of WFS1 modulation and the therapeutic potential of these approaches in oncology and rare diseases like Wolfram syndrome.
Introduction to WFS1 and its Therapeutic Relevance
Wolframin (WFS1) is an endoplasmic reticulum (ER) resident transmembrane protein crucial for maintaining ER homeostasis, including calcium balance and the unfolded protein response (UPR).[1][2] Mutations in the WFS1 gene can lead to Wolfram syndrome, a rare and severe neurodegenerative disorder, and have also been associated with an increased risk for type 2 diabetes.[3] The central role of WFS1 in cellular stress responses has made it an attractive, albeit challenging, therapeutic target. Modulating WFS1 activity or expression presents a promising strategy for conditions characterized by excessive ER stress, including certain cancers and Wolfram syndrome itself.
This report details the mechanism and preclinical findings for M3913, a novel WFS1-dependent ER stress inducer, and contrasts it with other therapeutic strategies that modulate WFS1 pathways, such as chemical chaperones. Due to the limited public information on the specific "(R)" stereoisomer, this analysis will refer to the compound as M3913 based on the available scientific disclosures.
This compound: A Novel WFS1-Dependent ER Stress Inducer
M3913 is a novel small molecule agent that has demonstrated a unique mechanism of action involving the induction of ER stress signaling through the WFS1 protein.[4] Preclinical studies have positioned M3913 as a potential first-in-class therapy for various human cancers.[5]
Mechanism of Action
M3913 induces a transient efflux of calcium from the ER, which in turn triggers a robust and sustained ER stress response mediated by WFS1.[4] This prolonged activation of the UPR ultimately shifts the cellular fate from a pro-survival to a pro-apoptotic state, leading to cancer cell death.[4] This targeted induction of overwhelming ER stress in cancer cells represents a novel therapeutic paradigm.
Preclinical Performance
In vitro and in vivo preclinical models have shown that M3913 can mediate long-lasting tumor control as a single agent in multiple myeloma and non-small cell lung cancer (NSCLC).[5] Furthermore, in vitro studies suggest a strong potential for combination therapies with various chemotherapeutic agents, signaling pathway inhibitors, and immunotherapeutic agents.[5] Preliminary evidence of efficacy has also been observed in other solid tumor indications, including triple-negative breast cancer.[5]
Comparative WFS1 Modulators: Indirect Approaches
While M3913 appears to directly engage WFS1 to induce a specific cellular response, other therapeutic strategies for WFS1-related disorders, primarily Wolfram syndrome, have focused on indirectly modulating the consequences of WFS1 dysfunction. These approaches aim to alleviate ER stress and restore cellular homeostasis through mechanisms that do not necessarily involve direct binding to the WFS1 protein.
Chemical Chaperones: 4-Phenylbutyric Acid (PBA) and Tauroursodeoxycholic Acid (TUDCA)
Chemical chaperones are small molecules that can facilitate the proper folding of proteins, thereby reducing the accumulation of misfolded proteins in the ER and mitigating ER stress.[6] 4-PBA and TUDCA are two such compounds that have been investigated for their potential to rescue the function of mutant WFS1 proteins.[6]
Mechanism of Action: PBA and TUDCA are thought to stabilize the native conformation of mutant WFS1 proteins, reducing their aggregation and the subsequent ER stress.[6] Studies have shown that a combination of 4-PBA and TUDCA can increase the levels of a mutant WFS1 protein (p.R558C) and improve insulin secretion in stem cell-derived beta cells from Wolfram syndrome patients.[2]
Key Differences from M3913: The primary distinction lies in their therapeutic goal. While M3913 leverages WFS1 to induce a cytotoxic ER stress response in cancer cells, chemical chaperones aim to reduce ER stress and promote cell survival in the context of WFS1 deficiency diseases like Wolfram syndrome. Their mechanism is not dependent on inducing calcium efflux but rather on improving protein folding.
Data Presentation
Table 1: Comparative Overview of WFS1 Modulators
| Feature | This compound | 4-Phenylbutyric Acid (PBA) & Tauroursodeoxycholic Acid (TUDCA) |
| Primary Indication | Cancer (Multiple Myeloma, NSCLC)[5] | Wolfram Syndrome[6] |
| Therapeutic Goal | Induce cytotoxic ER stress[4] | Reduce ER stress, promote cell survival[6] |
| Reported Mechanism | Induces Ca2+ efflux from ER via WFS1[4] | Stabilize mutant WFS1 protein conformation[6] |
| Effect on WFS1 | Acts as a functional modulator to initiate a signaling cascade | Acts as a chaperone to aid in proper folding and stability |
| Preclinical Models | In vitro and in vivo cancer models[5] | iPSC-derived beta cells from Wolfram syndrome patients[2] |
| Quantitative Data | Not publicly available | Increased mutant WFS1 protein levels; improved insulin secretion[2] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, based on the described mechanism of action, the following are representative methodologies that would be employed to evaluate and compare WFS1 modulators.
ER Calcium Flux Assay
Objective: To measure changes in intracellular calcium levels, specifically calcium release from the ER.
Methodology:
-
Culture cells of interest (e.g., cancer cell lines, primary neurons, or pancreatic beta cells) on glass-bottom dishes suitable for microscopy.
-
Load cells with a fluorescent calcium indicator dye that localizes to the cytoplasm (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading using a fluorescence microscope or a plate reader.
-
Apply the test compound (this compound or other modulators) at various concentrations.
-
Record the change in fluorescence intensity over time. An increase in cytoplasmic fluorescence indicates calcium release from intracellular stores like the ER.
-
As a positive control, use a known ER calcium-releasing agent such as thapsigargin.
ER Stress Reporter Assay
Objective: To quantify the activation of the unfolded protein response (UPR) pathway.
Methodology:
-
Transfect cells with a reporter plasmid containing a promoter element responsive to ER stress (e.g., an ER Stress Response Element - ERSE) driving the expression of a reporter gene (e.g., luciferase or GFP).
-
After transfection, treat the cells with the test compounds for a specified period (e.g., 24 hours).
-
For luciferase assays, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP assays, measure GFP fluorescence using a flow cytometer or fluorescence microscope.
-
An increase in reporter gene expression indicates activation of the UPR.
WFS1 Protein Stability Assay
Objective: To determine if a compound affects the stability of the WFS1 protein.
Methodology:
-
Transfect cells with a plasmid expressing a tagged version of WFS1 (e.g., with a FLAG or HA tag), particularly a mutant form if investigating chaperone activity.
-
Treat the cells with a protein synthesis inhibitor (e.g., cycloheximide) to halt the production of new proteins.
-
Simultaneously, treat different cell populations with the test compound (e.g., PBA/TUDCA) or a vehicle control.
-
Collect cell lysates at various time points after treatment.
-
Analyze the levels of the tagged WFS1 protein at each time point by Western blotting using an antibody against the tag.
-
A slower degradation of the WFS1 protein in the presence of the test compound compared to the control indicates increased protein stability.
Visualizations
Caption: Contrasting mechanisms of WFS1 modulation.
Caption: General experimental workflow for WFS1 modulator analysis.
Conclusion
The landscape of WFS1 modulation is diverse, with emerging strategies tailored to specific disease contexts. This compound represents a novel, targeted approach for cancer therapy by leveraging WFS1 to induce a lethal level of ER stress. In contrast, chemical chaperones like 4-PBA and TUDCA offer a potential therapeutic avenue for Wolfram syndrome by aiming to reduce ER stress and restore cellular function. The continued investigation into both direct and indirect WFS1 modulators will be critical for developing effective treatments for a range of diseases. Further disclosure of quantitative data and detailed preclinical and clinical studies for agents like this compound are eagerly awaited by the scientific community to fully assess their therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Wolfram syndrome: structural and functional analyses of mutant and wild-type wolframin, the WFS1 gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel WFS1 variants are associated with different diabetes phenotypes [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Current landscape of treatments for Wolfram syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-M3913: A Guide to Safe Laboratory Practices
Absence of specific disposal protocols for (R)-M3913 necessitates treating it as a potentially hazardous substance. Researchers, scientists, and drug development professionals must adhere to stringent safety and disposal procedures to ensure personal and environmental safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is crucial. In the absence of specific toxicity data, it is prudent to treat this compound as a hazardous substance. The known analogue, M3913, is identified as an antitumor compound, suggesting potential cytotoxic properties.[1][2][3][4][5]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, labeling, and disposal of this compound waste.
1. Waste Segregation:
-
Immediately segregate waste contaminated with this compound from non-hazardous laboratory trash.
-
Establish separate, clearly marked waste streams for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials that have come into contact with the compound.
-
Liquid Waste: Encompasses any solutions containing this compound.
-
Do not mix this compound waste with incompatible chemicals. While specific incompatibilities are unknown, a general best practice is to avoid mixing with strong acids, bases, or oxidizing agents.[6]
2. Waste Containment:
-
Solid Waste: Place in a durable, leak-proof plastic bag or a designated solid hazardous waste container. The container should be sealable.
-
Liquid Waste: Collect in a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, with no cracks or leaks, and have a secure screw-top cap.[6][7]
-
Ensure containers are not filled beyond 90% capacity to allow for expansion and prevent spills.[6]
3. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste."[7]
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Potentially Toxic," "Cytotoxic Agent").
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to contain any potential leaks.
-
Ensure incompatible waste types are segregated within the SAA.[6]
4. Disposal Procedures:
-
All disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Familiarize yourself with and follow all institutional and local regulations for hazardous waste disposal.[8][9]
-
Complete a hazardous waste pickup request form as required by your EHS department.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[7][8]
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Follow your laboratory's established spill cleanup procedures for potent compounds.
-
Use a chemical spill kit to absorb the material, and wear appropriate PPE during cleanup.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Chemical and Physical Properties
The following table summarizes the available information for M3913. Note that this data pertains to a related compound and should be used for guidance only, as the properties of the (R)-isomer may differ.
| Property | Data for M3913 (CAS #2379783-62-5)[1][2] | Data for this compound |
| Chemical Formula | C17H21ClN4O3S | Not Available |
| Molecular Weight | 396.89 g/mol | Not Available |
| Appearance | Not Specified | Not Available |
| Solubility | Not Specified | Not Available |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] | Not Available |
| Hazard Identification | Antitumor compound, potential cytotoxic agent[1][3][4][5] | Not Available |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including compounds like this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. M-3913 - Chemietek [chemietek.com]
- 3. M3913 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling (R)-M3913
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-M3913. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it can cause skin irritation, serious eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled[1]. Therefore, treating this compound with a high degree of caution is imperative.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the required PPE based on the identified hazards.
| Hazard | Required Personal Protective Equipment (PPE) |
| Skin Irritation & Allergic Reaction | Gloves: Chemically resistant, inspected before use. Use proper removal technique to avoid skin contact. Lab Coat: Flame-resistant, fully buttoned.[2] |
| Serious Eye Damage | Eye Protection: Safety glasses with side-shields meeting ANSI Z87.1 standard are the minimum requirement.[3] Face Protection: A face shield must be worn in addition to safety glasses or goggles when there is a splash hazard.[2][3] |
| Respiratory Sensitization | Respiratory Protection: Use only in a well-ventilated area. In case of inadequate ventilation, wear a NIOSH-approved respirator.[1][4] |
| General Handling | Footwear: Closed-toe shoes are mandatory in the laboratory.[2][5] Clothing: Long pants are required; shorts and skirts are not recommended.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.
Operational and Disposal Plans
Proper operational and disposal procedures are crucial for laboratory safety and environmental compliance.
Handling and Storage
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[1]. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6].
-
Storage: Keep the container tightly closed in a dry and well-ventilated place[1][7]. Store locked up[4][8].
Accidental Release Measures
In case of a spill, evacuate personnel to a safe area. Use personal protective equipment, including a self-contained breathing apparatus if necessary. Avoid dust formation and do not let the product enter drains. Sweep up and shovel the spilled material into a suitable, closed container for disposal[1].
Disposal Plan
The disposal of this compound and its contaminated waste must be handled by a licensed hazardous waste contractor. Do not mix this waste with other chemical streams to prevent unknown reactions[9].
The following diagram illustrates the decision-making process for the disposal of this compound waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always refer to the full Safety Data Sheet (SDS) before use.
References
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
